molecular formula C3H3N3O2 B016485 1,3,5-Triazine-2,4(1H,3H)-dione CAS No. 71-33-0

1,3,5-Triazine-2,4(1H,3H)-dione

Cat. No.: B016485
CAS No.: 71-33-0
M. Wt: 113.08 g/mol
InChI Key: GEWRKGDRYZIFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazine-2,4(1H,3H)-dione, also known as 5-Azauracil, is a versatile nitrogen-rich heterocyclic compound with significant relevance in pharmaceutical, agricultural, and materials science research. This π-deficient 1,3,5-triazine core acts as a potent electron acceptor, making it a valuable scaffold for studying intramolecular charge transfer in the development of non-linear optical (NLO) materials . In medicinal chemistry, this scaffold serves as a key precursor for the synthesis of fused heterocyclic systems, such as pyrrolo[1,2-a][1,3,5]triazines, which are structural isomers of bioactive 5-deazaflavin compounds . These complex structures are of great interest for exploring novel therapeutic agents and have demonstrated appreciable oxidizing ability toward amines and alcohols under photo-irradiation, functioning in an autorecycling process . Furthermore, the compound's core structure is integral in probing prototropic tautomerism (keto-enol equilibrium), a phenomenon that critically influences its electronic characteristics, stability, and chemical reactivity . Key Research Applications: Pharmaceutical Research: Serves as a building block for nitrogen-bridged heterocycles with potential biological activity. Its derivatives are investigated as inhibitors for enzymes like D-amino acid oxidase (DAAO) . Materials Science: The electron-deficient triazine core is utilized in the design of organic molecules with enhanced non-linear optical (NLO) properties for potential application in optoelectronic devices . Chemical Synthesis: Acts as a versatile substrate for constructing complex molecular architectures, including via reactions with ethyl bromopyruvate to form novel fused ring systems . Mechanistic Studies: Ideal for investigating tautomerism and its profound effects on molecular properties, including hyperpolarizability, which is crucial for understanding and designing functional materials . Note: This product is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-2-4-1-5-3(8)6-2/h1H,(H2,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWRKGDRYZIFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221218
Record name 5-Azauracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71-33-0
Record name 1,3,5-Triazine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azauracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-AZAURACIL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Azauracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-triazine-2,4(1H,3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AZAURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSO760LQ2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on 1,3,5-Triazine-2,4(1H,3H)-dione (5-Azauracil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Triazine-2,4(1H,3H)-dione, commonly known as 5-azauracil, is a heterocyclic organic compound with significant biological activities. As a pyrimidine analog, it functions as an antimetabolite, primarily by interfering with nucleotide biosynthesis. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological mechanism of action, with a focus on its relevance to drug development.

Chemical Structure and Properties

This compound is a six-membered heterocyclic ring containing three nitrogen atoms and two carbonyl groups. Its structure is analogous to the pyrimidine base uracil, with a nitrogen atom replacing the carbon at the 5-position.

Table 1: General and Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₃H₃N₃O₂[1]
Molecular Weight 113.07 g/mol [1]
CAS Number 71-33-0[1]
Appearance White to off-white crystalline powder
Melting Point >300 °C
Boiling Point 573.9 °C at 760 mmHg (Predicted)
Solubility Sparingly soluble in water, soluble in DMSO.
pKa Not readily available

Table 2: Spectroscopic Data

TechniqueDataExperimental ConditionsReference(s)
¹H NMR δ 11.4 (s, 1H, NH), 11.0 (s, 1H, NH), 8.0 (s, 1H, CH)400 MHz in DMSO-d6[1]
¹³C NMR Not readily available
FT-IR (KBr) Not readily available
Mass Spec (EI) m/z 113 (M+)70 eV

Synthesis

A plausible and commonly cited method for the synthesis of this compound involves the condensation reaction of a urea derivative with a formic acid derivative. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Biuret

  • Formamide

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Activated Charcoal

Procedure:

  • A mixture of biuret and an excess of formamide is heated at 180-200 °C for several hours.

  • The reaction mixture is then cooled, and the excess formamide is removed under reduced pressure.

  • The resulting crude product is dissolved in hot water, and a small amount of activated charcoal is added for decolorization.

  • The solution is filtered while hot, and the filtrate is acidified with hydrochloric acid.

  • Upon cooling, this compound precipitates as a white solid.

  • The solid is collected by filtration, washed with cold water and then ethanol, and dried under vacuum.

Purification:

  • Recrystallization from hot water.

Characterization:

  • The identity and purity of the synthesized compound can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

G reagents Biuret + Formamide reaction Heat (180-200°C) reagents->reaction workup Acidification (HCl) reaction->workup product This compound workup->product

Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

5-Azauracil is a well-documented antimetabolite that exerts its biological effects by interfering with the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA production.

Inhibition of Pyrimidine Biosynthesis

The primary molecular target of 5-azauracil, after its intracellular conversion to 5-azauridine-5'-monophosphate (azaUMP), is the enzyme orotidine-5'-phosphate decarboxylase (ODCase). ODCase catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. The inhibition of ODCase by azaUMP leads to a depletion of the intracellular pool of pyrimidine nucleotides, which in turn inhibits DNA and RNA synthesis, ultimately leading to cell growth arrest and apoptosis.

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by 5-Azauracil Carbamoyl_Phosphate Carbamoyl Phosphate Orotic_Acid Orotic Acid Carbamoyl_Phosphate->Orotic_Acid Multiple Steps OMP Orotidine-5'-Monophosphate (OMP) Orotic_Acid->OMP OPRT UMP Uridine Monophosphate (UMP) OMP->UMP ODCase Pyrimidine_Nucleotides Pyrimidine Nucleotides (dUTP, dCTP, dTTP) UMP->Pyrimidine_Nucleotides Multiple Steps DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA_Synthesis Azauracil 5-Azauracil AzaUMP 5-Azauridine-5'-Monophosphate (azaUMP) Azauracil->AzaUMP Intracellular Conversion AzaUMP->OMP Competitive Inhibition

Inhibition of Pyrimidine Biosynthesis by 5-Azauracil.

Antimicrobial and Antiviral Activity

The inhibition of nucleotide biosynthesis makes 5-azauracil an effective agent against rapidly proliferating cells, including bacteria and viruses. By depriving these organisms of essential building blocks for replication, 5-azauracil can halt their growth and propagation.

Anticancer Potential

The reliance of cancer cells on the de novo pyrimidine synthesis pathway for their rapid proliferation makes them particularly susceptible to inhibitors of this pathway. While 5-fluorouracil (5-FU), a related compound, is a widely used chemotherapeutic agent, 5-azauracil has also demonstrated anticancer properties in preclinical studies. Its mechanism of action suggests potential applications in oncology, although further research is needed to establish its clinical utility.

Applications in Drug Development

The unique mode of action of this compound makes it an attractive scaffold and lead compound for the development of novel therapeutic agents.

  • Anticancer Agents: Its ability to target a fundamental metabolic pathway in cancer cells provides a basis for the design of more potent and selective anticancer drugs.

  • Antimicrobial and Antiviral Drugs: The essential nature of pyrimidine biosynthesis in microorganisms and viruses makes it a viable target for the development of new anti-infective therapies.

  • Chemical Probes: As a specific inhibitor of ODCase, 5-azauracil can be used as a chemical probe to study the pyrimidine biosynthesis pathway and its role in various cellular processes.

Conclusion

This compound, or 5-azauracil, is a molecule of significant interest in medicinal chemistry and drug development. Its well-characterized role as an inhibitor of pyrimidine biosynthesis provides a solid foundation for its exploration as an anticancer, antimicrobial, and antiviral agent. Further studies into its specific interactions with cellular signaling pathways and the development of detailed structure-activity relationships will be crucial for unlocking its full therapeutic potential. This guide provides a foundational understanding for researchers and scientists to build upon in their efforts to develop novel therapeutics based on this promising chemical scaffold.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Azauracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azauracil, a synthetic analogue of the pyrimidine base uracil, is a compound of significant interest in medicinal chemistry and molecular biology. As an antimetabolite, it interferes with normal metabolic processes, particularly in the biosynthesis of pyrimidines, leading to cytotoxic effects. This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-azauracil, details relevant experimental protocols, and visualizes its primary mechanism of action.

Core Physical and Chemical Properties

The fundamental properties of 5-azauracil are summarized in the table below, providing a quick reference for researchers.

PropertyValue
IUPAC Name 1,3,5-Triazine-2,4(1H,3H)-dione
Synonyms 5-AU, Allantoxaidin, NSC 56901
CAS Number 71-33-0
Molecular Formula C₃H₃N₃O₂
Molecular Weight 113.07 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 281-282 °C[2]
Density 1.86 ± 0.1 g/cm³ (Predicted)[2]
pKa 6.00 ± 0.70 (Predicted)[3]
Solubility Slightly soluble in water, sparingly soluble in DMSO[2][3]
Storage Sealed in a dry environment at room temperature or -20°C for long-term storage.
SMILES C1=NC(=O)NC(=O)N1
InChI Key GEWRKGDRYZIFNP-UHFFFAOYSA-N[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of 5-azauracil. Below are protocols for its synthesis, purification, and analysis.

Synthesis of 5-Azauracil

A common synthetic route to uracil and its analogues involves the condensation of a C2 fragment (derived from a formic acid derivative) with urea. This approach can be adapted for the synthesis of 5-azauracil.

Reaction: The synthesis can be achieved through the condensation of an appropriate three-carbon precursor with urea. A plausible method involves the reaction of a derivative of formic acid with urea in the presence of a base like sodium methoxide.

Illustrative Protocol (adapted from similar syntheses):

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), sodium methoxide is suspended in a suitable solvent like toluene.

  • Ethyl formate is added dropwise to the cooled suspension.

  • A solution of an appropriate precursor, such as a substituted acetate, is then added, and the mixture is stirred to promote condensation.

  • Urea is subsequently added to the reaction mixture.

  • The mixture is heated to reflux for several hours to drive the cyclization reaction.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified (e.g., with acetic acid) to a pH of 3-4 to precipitate the crude 5-azauracil.

  • The precipitate is collected by filtration, washed with cold water, and dried.

Purification by Recrystallization

To obtain high-purity 5-azauracil suitable for biological and analytical studies, recrystallization is a standard purification technique.

Protocol:

  • Solvent Selection: Identify a suitable solvent system. 5-Azauracil is slightly soluble in hot water, which can be an effective solvent for recrystallization.

  • Dissolution: Dissolve the crude 5-azauracil in a minimum amount of boiling water to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solubility of 5-azauracil decreases. Further cooling in an ice bath can enhance the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Spectroscopic Analysis

1. UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of 5-azauracil.

Sample Preparation and Measurement:

  • Prepare a stock solution of 5-azauracil of known concentration in a suitable solvent (e.g., water or ethanol).

  • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Use a quartz cuvette for measurements in the UV range.

  • Record the absorbance spectrum over a wavelength range of approximately 200-400 nm against a solvent blank.

  • The characteristic absorption maximum (λmax) for uracil analogues is typically around 260 nm.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 5-azauracil.

Sample Preparation:

  • Dissolve 5-10 mg of purified 5-azauracil in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, due to its good solubilizing power for polar compounds).

  • Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap the NMR tube and ensure the solution height is adequate for the spectrometer.

Mechanism of Action and Signaling Pathways

5-Azauracil functions as a potent antimetabolite by targeting the de novo pyrimidine biosynthesis pathway. Its mechanism of action involves several key steps, leading to the inhibition of cell proliferation and the induction of cell death.

Mechanism_of_Action cluster_cell Cellular Environment 5_Azauracil 5-Azauracil (extracellular) Cell_Membrane 5_Azauracil_intra 5-Azauracil (intracellular) PRPP PRPP OPRT Orotate Phosphoribosyltransferase (OPRT) 5_Aza_UMP 5-Azauridine 5'-monophosphate (5-Aza-UMP) OMPDC Orotidine-5'-phosphate Decarboxylase (OMPDC) UMP Uridine Monophosphate (UMP) Pyrimidine_Pool Pyrimidine Nucleotide Pool (dUTP, dCTP, dTTP) DNA_RNA_Synthesis DNA and RNA Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Apoptosis Apoptosis

  • Cellular Uptake and Activation: 5-Azauracil is transported into the cell where it is anabolically converted to 5-azauridine 5'-monophosphate (5-Aza-UMP) by orotate phosphoribosyltransferase (OPRT), utilizing phosphoribosyl pyrophosphate (PRPP) as a cofactor.

  • Enzyme Inhibition: 5-Aza-UMP acts as a competitive inhibitor of the enzyme orotidine-5'-phosphate decarboxylase (OMPDC).[4] OMPDC is a crucial enzyme in the de novo pyrimidine biosynthetic pathway, responsible for the decarboxylation of orotidine 5'-monophosphate (OMP) to form uridine 5'-monophosphate (UMP).[5][6][7]

  • Depletion of Pyrimidine Nucleotides: The inhibition of OMPDC leads to a significant reduction in the intracellular pool of UMP and, consequently, other essential pyrimidine nucleotides such as deoxyuridine triphosphate (dUTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP).[8]

  • Downstream Cellular Effects: The depletion of pyrimidine nucleotides has profound effects on cellular processes that are highly dependent on a continuous supply of these precursors:

    • Inhibition of DNA and RNA Synthesis: The lack of necessary building blocks halts the replication of DNA and the transcription of RNA.

    • Cell Cycle Arrest: The disruption of nucleic acid synthesis triggers cell cycle checkpoints, often leading to an arrest in the G1 or S phase. Studies on the related compound 5-azacytidine have shown an increase in the expression of cell cycle inhibitors like p21 and p27.

    • Induction of Apoptosis: Prolonged cell cycle arrest and cellular stress resulting from the metabolic imbalance can initiate programmed cell death, or apoptosis. The apoptotic pathways induced by pyrimidine antimetabolites like 5-fluorouracil often involve the activation of pro-apoptotic proteins such as Bax and the tumor suppressor p53.[9]

The overall workflow from the administration of 5-azauracil to its ultimate cellular effects can be visualized as follows:

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Characterization cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Formic Acid Derivative, Urea) Condensation Condensation and Cyclization Reaction Start->Condensation Crude Crude 5-Azauracil Condensation->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure 5-Azauracil Recrystallization->Pure NMR NMR Spectroscopy Pure->NMR UVVis UV-Vis Spectroscopy Pure->UVVis Cell_Culture Cell Culture Treatment Pure->Cell_Culture Structure Structural Confirmation NMR->Structure UVVis->Structure Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies (Western Blot, etc.) Cell_Cycle->Mechanism_Study Apoptosis_Assay->Mechanism_Study

Conclusion

5-Azauracil is a well-characterized pyrimidine analogue with defined physical and chemical properties. Its primary mechanism of action as an inhibitor of OMP decarboxylase makes it a valuable tool for studying pyrimidine metabolism and a lead compound for the development of novel therapeutics. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers working with this important molecule.

References

Technical Guide: 1,3,5-Triazine-2,4(1H,3H)-dione (5-Azauracil)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Chemical Identity and Physicochemical Properties

1,3,5-triazine-2,4(1H,3H)-dione is a pyrimidine analog where a nitrogen atom replaces the carbon atom at the 5-position of the uracil ring. This substitution is key to its biological activity.

  • IUPAC Name: this compound

  • Synonyms: 5-Azauracil, s-Triazine-2,4(1H,3H)-dione, Allantoxaidin, Oxaidin[1][2]

  • CAS Number: 71-33-0[1][2][3][4]

The key physicochemical properties of 5-Azauracil are summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₃N₃O₂[1][3][4]
Molecular Weight 113.07 g/mol [3][4]
Appearance White to Off-White Crystalline Solid[1][4]
Melting Point 281-282 °C[1][4]
Density 1.86 g/cm³ (Predicted)[1][4]
Solubility Sparingly soluble in DMSO, Slightly soluble in Water[4]
pKa 6.00 ± 0.70 (Predicted)[4]
InChI Key GEWRKGDRYZIFNP-UHFFFAOYSA-N[1]

Synthesis

While various synthetic methodologies exist for producing substituted 1,3,5-triazine derivatives, a detailed, contemporary experimental protocol for the direct, high-yield synthesis of the parent compound this compound could not be located in the available literature. Historical methods often involve the cyclization of biuret with appropriate reagents, but specific, reproducible protocols for researchers are not currently prevalent.

Biological Activity and Mechanism of Action

5-Azauracil functions as an antimetabolite, primarily targeting the de novo pyrimidine biosynthesis pathway. This pathway is essential for producing the nucleotide building blocks (UTP and CTP) required for RNA and DNA synthesis. In rapidly proliferating cells, such as cancer cells, this pathway is often upregulated, making it a key target for chemotherapeutic agents.

The primary mechanism of action for 5-Azauracil is the inhibition of the enzyme complex UMP synthase , which possesses two catalytic functions:

  • Orotate phosphoribosyltransferase (OPRT)

  • Orotidine-5'-monophosphate (OMP) decarboxylase

5-Azauracil, being a structural analog of orotic acid, acts as a competitive inhibitor for the OPRT active site. The OPRT enzyme catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) into orotidine 5'-monophosphate (OMP). By inhibiting this crucial step, 5-Azauracil effectively halts the entire downstream production of pyrimidine nucleotides, leading to the depletion of cellular UMP, UDP, and UTP pools. This deprivation of essential nucleic acid precursors ultimately results in the cessation of cell growth and division.

The diagram below illustrates the inhibitory action of 5-Azauracil on the de novo pyrimidine synthesis pathway.

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Orotic_Acid Orotic Acid Carbamoyl_Phosphate->Orotic_Acid Multiple Steps OMP Orotidine 5'-Monophosphate (OMP) Orotic_Acid->OMP OPRT PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase Nucleic_Acids RNA / DNA Synthesis UMP->Nucleic_Acids Further Metabolism Inhibitor 5-Azauracil (this compound) Inhibitor->OMP Inhibits OPRT (Competitive) Inhibitor->p1

References

An In-depth Technical Guide on the Synthesis of 1,3,5-Triazine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-triazine-2,4(1H,3H)-dione derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antidiabetic properties. This document details various synthetic methodologies, provides specific experimental protocols, and explores the mechanisms of action of these derivatives, particularly as inhibitors of dihydrofolate reductase (DHFR) and dipeptidyl peptidase-4 (DPP-4).

Core Synthetic Strategies

The synthesis of the this compound core and its derivatives can be achieved through several key strategies, primarily involving cyclocondensation reactions. Common starting materials include ureas, biguanides, and their derivatives, which react with a variety of carbonyl compounds or their equivalents.

One prevalent method involves the reaction of biguanide derivatives with esters, such as methyl salicylate, to yield substituted 1,3,5-triazines. The reaction conditions, including solvent and temperature, can be optimized to improve yields. For instance, the synthesis of 2-(4-amino-6-(phenylamino)-1,3,5-triazin-2-yl)phenol has been achieved with a 39% yield by heating a mixture of the corresponding biguanide and an excess of methyl salicylate at 115 °C for 7 hours.[1]

Another versatile approach is the one-pot, three-component reaction. While a direct protocol for the dione is not extensively detailed in easily accessible literature, a closely related synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones from arylaldehydes, thiourea, and orthoformates has been reported with moderate to good yields for a wide range of derivatives.[2][3][4][5][6] This methodology can potentially be adapted for the synthesis of the dione analogs by using urea or its derivatives in place of thiourea.

Furthermore, the synthesis of 2,4,6-trisubstituted-1,3,5-triazines often starts from the readily available cyanuric chloride, where the chlorine atoms are sequentially substituted by various nucleophiles.[7] This method offers a high degree of control over the final substitution pattern of the triazine ring.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of 1,3,5-triazine derivatives.

Protocol 1: General Procedure for the Synthesis of 4-Aryl-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones (Dithione Analogs)[8]

This protocol describes a catalyst-free one-pot reaction for synthesizing dithione analogs, which can serve as a foundational method for developing the synthesis of dione derivatives.

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Thiourea (2.5 mmol)

  • Trimethyl orthoformate (1.0 mmol)

  • Dimethylformamide (DMF) (1.0 mL)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Dissolve the aryl aldehyde (1.0 mmol) in DMF (1.0 mL) in a 10 mL reaction vial.

  • Add thiourea (2.5 mmol) and trimethyl orthoformate (1.0 mmol) to the solution.

  • Stir the reaction mixture at 80 °C for 5 hours.

  • After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (typically in a ratio of 1:10 to 1:3) to obtain the desired product.

Characterization: The structure and purity of the synthesized compounds are typically confirmed using techniques such as 1H NMR, 13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Melting points are also determined.

Protocol 2: Synthesis of 2-(4-amino-6-(phenylamino)-1,3,5-triazin-2-yl)phenol from a Biguanide Derivative[1]

Materials:

  • 1-(o-hydroxyphenyl)biguanide (or a similar biguanide precursor) (2 mmol)

  • Methyl salicylate (excess, e.g., 500 µL)

  • Ammonium chloride (for neutralization)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Hexane

Procedure:

  • Combine the biguanide derivative (2 mmol) and an excess of methyl salicylate in a reaction flask.

  • Stir and heat the mixture at 115 °C for 7 hours. The formation of a basic fume may be observed.

  • Upon completion of the reaction, cool the crude mixture and neutralize it to a pH of 7 with a saturated solution of ammonium chloride.

  • Perform an extraction with ethyl acetate and water.

  • Separate the organic layer and purify the product using silica gel column chromatography with an eluent of ethyl acetate and hexane (e.g., ratios from 1:4 to 1:2).

  • Further purify the product by recrystallization from ethyl acetate and hexane to yield the final product.

Data Presentation

The following tables summarize quantitative data for a selection of synthesized 1,3,5-triazine-2,4-dithione derivatives, which are structurally analogous to the target dione compounds. This data is adapted from a study on the one-pot synthesis of these derivatives.[2][5][8]

Table 1: Synthesis of 4-Aryl-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione Derivatives [2][5][8]

CompoundAryl SubstituentYield (%)Melting Point (°C)
6aa Phenyl90170.3-172.3
6ba 4-Methylphenyl92180.1-181.5
6ca 4-Methoxyphenyl85175.2-176.8
6da 4-Chlorophenyl88185.7-187.1
6ea 4-Ethylphenyl90170.1-172.0
6fa 2-Chlorophenyl75165.4-166.9
6ga 3-Chlorophenyl82158.9-160.2
6ha 4-Bromophenyl86190.3-191.7

Signaling Pathways and Mechanisms of Action

This compound derivatives have been identified as potent inhibitors of key enzymes involved in major signaling pathways, making them attractive candidates for drug development.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[9] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cells such as cancer cells.[10]

Several 1,3,5-triazine derivatives have been designed and synthesized as potent DHFR inhibitors.[11][12] Molecular docking studies have revealed that these compounds can effectively bind to the active site of human DHFR (hDHFR), often through interactions with key amino acid residues like Phe31.[11][12] The inhibition of DHFR by these triazine derivatives leads to a depletion of the cellular pool of reduced folates, thereby arresting the cell cycle and inducing apoptosis.[1]

DHFR_Inhibition cluster_folate_pathway Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Cofactor DHFR->THF Product DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis Triazine_Dione This compound Derivative Triazine_Dione->DHFR Inhibition

DHFR Inhibition by this compound Derivatives
Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13][14] These incretins are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells in a glucose-dependent manner.[13][14]

By inhibiting DPP-4, this compound derivatives can increase the circulating levels of active GLP-1 and GIP.[13] This leads to enhanced insulin secretion, reduced glucagon secretion, and consequently, improved glycemic control in patients with type 2 diabetes.[13][14] Docking studies have shown that these triazine derivatives can effectively bind to the active site of the DPP-4 enzyme, often interacting with the catalytic triad (Ser630, Asp708, His740) and occupying the S1 and S2 pockets.[15] The downstream effects of DPP-4 inhibition include improved β-cell function and a reduction in postprandial hyperglycemia.[11][16]

DPP-4 Inhibition by this compound Derivatives

Conclusion

The synthesis of this compound derivatives represents a promising area of research for the development of novel therapeutic agents. The synthetic methodologies are adaptable and allow for the creation of a diverse library of compounds. The demonstrated activity of these derivatives as inhibitors of critical enzymes like DHFR and DPP-4 underscores their potential in oncology and metabolic diseases. Further research into the optimization of synthetic routes and a deeper understanding of their mechanisms of action will be crucial for the successful translation of these compounds into clinical candidates.

References

literature review of 1,3,5-triazine-2,4(1H,3H)-dione research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1,3,5-Triazine-2,4(1H,3H)-dione Research

Introduction

The 1,3,5-triazine, or s-triazine, ring system is a privileged scaffold in medicinal chemistry, serving as the core for a multitude of biologically active compounds. A prominent member of this family is this compound, also known as 5-azauracil.[1] Its structural similarity to natural pyrimidines allows it to function as an antimetabolite, interfering with various biological pathways. This has led to the development of a vast array of derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and antidiabetic properties.[2][3][4] This guide provides a comprehensive review of the synthesis, chemical properties, and biological applications of this compound and its analogs, aimed at researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

The core this compound is a heterocyclic compound with the molecular formula C₃H₃N₃O₂.[1][5] Its derivatives are typically synthesized through cyclization reactions involving ureas, biguanides, or related precursors. The reactivity of the triazine ring allows for substitutions at various positions, enabling the creation of large chemical libraries for drug discovery.

Table 1: Physicochemical Properties of this compound and Related Structures

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
This compound71-33-0C₃H₃N₃O₂113.07[1][5]
6-Amino-1,3,5-triazine-2,4(1H,3H)-dione645-93-2C₃H₄N₄O₂128.09[6]
Dihydro-6-thioxo-1,3,5-triazine-2,4(1H,3H)-dione32709-46-9C₃H₃N₃O₂S145.14[7]
Hexahydro-1,3,5-triazine-2,4-dione27032-78-6C₃H₅N₃O₂115.09[8]
Synthetic Methodologies

Several synthetic strategies have been developed for 1,3,5-triazine derivatives. A common approach involves the condensation of biguanides with esters or the reaction of N-substituted thiocarboamides with silver cyanate.[9][10] More advanced, catalyst-free, one-pot, three-component reactions have also been developed, offering efficient access to complex derivatives.[11][12] Copper-catalyzed aerobic oxidative coupling represents another modern approach to synthesizing these scaffolds.[13]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Amidine Amidines / Guanidines Reaction_Step Cyclocondensation / Oxidative Coupling Amidine->Reaction_Step Alcohol Alcohols / Aldehydes Alcohol->Reaction_Step Ester Esters / Orthoformates Ester->Reaction_Step Catalyst Catalyst (e.g., Cu(OAc)2) Catalyst->Reaction_Step Solvent Solvent (e.g., DMF, MeOH) Solvent->Reaction_Step Base Base (e.g., Cs2CO3) Base->Reaction_Step Triazine 1,3,5-Triazine Derivative Reaction_Step->Triazine G Core 1,3,5-Triazine Core Anticancer Anticancer Core->Anticancer Antidiabetic Antidiabetic Core->Antidiabetic Antimicrobial Antimicrobial Core->Antimicrobial CNS_Activity CNS Activity Core->CNS_Activity Antiviral Antiviral Core->Antiviral Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Triazine 1,3,5-Triazine Derivative (6h) Triazine->PI3K inhibits Triazine->mTORC1 inhibits

References

The Diverse Biological Landscape of 1,3,5-Triazine-2,4(1H,3H)-dione Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, particularly its 2,4(1H,3H)-dione analogs, represents a versatile and privileged structure in medicinal chemistry. These compounds, also known as azauracil analogs, have garnered significant attention for their broad spectrum of biological activities, including potent anticancer, antiviral, and antimicrobial properties. This technical guide provides an in-depth overview of the current understanding of these analogs, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Key Signaling Pathways

A substantial body of research has highlighted the potential of 1,3,5-triazine-2,4(1H,3H)-dione analogs as promising anticancer agents. These compounds have been shown to exert their effects through the modulation of critical cellular signaling pathways, primarily the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the Wnt/β-catenin signaling pathways.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various this compound analogs has been quantified using various in vitro assays. The following tables summarize the inhibitory concentrations (IC50 and GI50) and inhibitory constants (Ki) of selected analogs against different cancer cell lines and target enzymes.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
4f MDA-MB-231 (Breast)MTT6.25[1]
4k MDA-MB-231 (Breast)MTT8.18[1]
Imatinib (Control)MDA-MB-231 (Breast)MTT35.50[1]
11 SW620 (Colorectal)MTT5.85[2]
5-Fluorouracil (Control)SW620 (Colorectal)MTT21.74[2]
13c MCF-7 (Breast)MTT8.04[3]
13c A549 (Lung)MTT12.24[3]
MM131 DLD-1 (Colon)MTT3.4[4]
MM131 HT-29 (Colon)MTT3.9[4]
5-Fluorouracil (Control)DLD-1 (Colon)MTT151[4]
5-Fluorouracil (Control)HT-29 (Colon)MTT150[4]
Compound IDTarget EnzymeKi (nM)Reference
1d EGFR-TK0.44[5][6]
Compound IDCancer Cell LineAssay TypeGI50 (M)Reference
19 MALME-3M (Melanoma)Not Specified3.3 x 10⁻⁸[7]
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these analogs and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Triazine 1,3,5-Triazine-2,4-dione Analog Triazine->EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Promotes

EGFR Signaling Pathway Inhibition

Wnt_Beta_Catenin_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP LRP5/6 Wnt->LRP Dsh Dsh Frizzled->Dsh Activates GSK3b GSK3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF TCF/LEF BetaCatenin->TCF Activates Degradation Degradation BetaCatenin->Degradation GeneTranscription Target Gene Transcription TCF->GeneTranscription Promotes

Wnt/β-catenin Signaling Pathway

Experimental_Workflow Synthesis Synthesis & Characterization of Analogs MTT MTT Assay (Cell Viability) Synthesis->MTT WesternBlot Western Blot (Protein Expression) Synthesis->WesternBlot CellCulture Cancer Cell Line Culture CellCulture->MTT CellCulture->WesternBlot DataAnalysis Data Analysis (IC50, etc.) MTT->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Anticancer Activity DataAnalysis->Conclusion

Anticancer Activity Evaluation Workflow

Antiviral and Antimicrobial Activities

Beyond their anticancer properties, this compound analogs have demonstrated significant potential as antiviral and antimicrobial agents.

Quantitative Analysis of Antiviral and Antimicrobial Activity

The following tables summarize the antiviral efficacy (EC50) and antimicrobial activity (MIC) of selected analogs.

Compound IDVirusEC50 (µg/mL)Reference
C35 Potato Virus Y (PVY)89 ± 5[8]
Ningnanmycin (Control)Potato Virus Y (PVY)72 ± 6[8]
Moroxydine hydrochloride (Control)Potato Virus Y (PVY)450 ± 3[8]
4bbb Herpes Simplex Virus 1 (HSV-1)IC50/EC50 = 256.6 (Selectivity Index)[9]
6d Xanthomonas axonopodis pv. citriNot specified[10]
6l Ralstonia solanacearumNot specified[10]
Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
10 Staphylococcus aureusComparable to Ampicillin[11]
13 Escherichia coliComparable to Ampicillin[11]
14 Escherichia coliComparable to Ampicillin[11]
16 Staphylococcus aureusComparable to Ampicillin[11]
25 Staphylococcus aureusComparable to Ampicillin[11]
30 Staphylococcus aureusComparable to Ampicillin[11]
1b Candida albicans125
2b, 2d, 2f Candida albicans125

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in the evaluation of this compound analogs.

Synthesis of this compound Analogs (General Procedure)

A common synthetic route involves the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core.

Example Synthesis of N2,N4-disubstituted-6-chloro-1,3,5-triazine-2,4-diamine:

  • Step 1: Monosubstitution. To a stirred solution of cyanuric chloride in a suitable solvent (e.g., acetone, THF), an amine is added dropwise at 0-5°C. A base, such as sodium carbonate or triethylamine, is used to neutralize the HCl generated during the reaction. The reaction is typically stirred for several hours.

  • Step 2: Disubstitution. A second amine is then added to the reaction mixture, and the temperature is raised to room temperature or heated to reflux, depending on the reactivity of the amine. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification. Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield the desired disubstituted triazine derivative.

Characterization: The synthesized compounds are characterized by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, as well as elemental analysis.[1][2][12]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Cells treated with the triazine analogs are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated EGFR, β-catenin), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.

Antimicrobial Minimum Inhibitory Concentration (MIC) Testing

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The this compound analogs are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The analogs discussed in this guide demonstrate a remarkable diversity of biological activities, with promising anticancer, antiviral, and antimicrobial properties. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, provides a rational basis for the design of more potent and selective drug candidates. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this important class of compounds. Further investigations, including in vivo studies and clinical trials, are warranted to fully realize the therapeutic potential of these versatile molecules.

References

The Pharmacophore of 1,3,5-Triazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,5-triazine scaffold has emerged as a privileged pharmacophore in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and antidepressant effects.[1][2][3][4][5] This technical guide provides an in-depth exploration of the pharmacophoric features of 1,3,5-triazine derivatives, complete with detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel therapeutics based on the 1,3,5-triazine core.

Core Pharmacophoric Features

The versatility of the 1,3,5-triazine ring lies in its ability to be substituted at the 2, 4, and 6 positions, allowing for the fine-tuning of its physicochemical and biological properties. Pharmacophore modeling studies have revealed several key features that are crucial for the biological activity of these derivatives. For antidepressant-like agents, a common pharmacophore model includes one hydrophobic, two aromatic ring, and one positive ionization feature.[6] In the context of anticancer activity, particularly as EGFR inhibitors, the pharmacophore often consists of a hydrogen bond donor, two hydrophobic groups, and two aromatic rings.

Synthesis of 1,3,5-Triazine Derivatives

The synthesis of 1,3,5-triazine derivatives typically starts from cyanuric chloride, a cost-effective and commercially available precursor. The three chlorine atoms of cyanuric chloride can be sequentially substituted by various nucleophiles, with the reactivity of the chlorine atoms decreasing with each substitution. This allows for the controlled synthesis of mono-, di-, and tri-substituted triazines by carefully managing the reaction temperature. The first substitution is generally carried out at 0-5 °C, the second at room temperature, and the third at elevated temperatures.[7]

Microwave-assisted and ultrasound-assisted methods have also been developed to provide more environmentally friendly and efficient synthetic routes.[8] For instance, a microwave-assisted protocol using sodium carbonate, TBAB, and DMF can afford high yields of morpholine-functionalized triazine derivatives.[8]

Experimental Protocols

General Synthesis of Substituted 1,3,5-Triazines

This protocol describes a general method for the stepwise nucleophilic substitution of cyanuric chloride.

Materials:

  • Cyanuric chloride

  • Nucleophile 1 (e.g., an amine or alcohol)

  • Nucleophile 2

  • Nucleophile 3

  • DIPEA (N,N-Diisopropylethylamine) or other suitable base

  • Solvent (e.g., THF, DMF, or an aqueous medium for green synthesis)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • First Substitution: Dissolve cyanuric chloride in the chosen solvent and cool the mixture to 0-5 °C in an ice bath. Add one equivalent of Nucleophile 1 and a suitable base (e.g., DIPEA) dropwise. Stir the reaction for a specified time (typically 1-4 hours) while monitoring the progress by TLC.

  • Second Substitution: To the reaction mixture containing the mono-substituted triazine, add one equivalent of Nucleophile 2 and allow the reaction to warm to room temperature. Stir for several hours or until the reaction is complete as indicated by TLC.

  • Third Substitution: Add one equivalent of Nucleophile 3 to the mixture and heat the reaction to a temperature between 50-100 °C, depending on the reactivity of the nucleophile. Reflux until the di-substituted starting material is consumed.

  • Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired tri-substituted 1,3,5-triazine derivative.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

  • Cells (e.g., cancer cell lines)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (1,3,5-triazine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,3,5-triazine derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.[10][11]

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds (1,3,5-triazine derivatives)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the kinase assay buffer, peptide substrate, and ATP.

  • Inhibitor Addition: Add the 1,3,5-triazine derivatives at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Initiate the kinase reaction by adding the recombinant EGFR enzyme to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection kit like the ADP-Glo™ assay. This typically involves a two-step process of depleting the remaining ATP and then converting the generated ADP back to ATP, which is then quantified via a luciferase-based luminescent signal.

  • Data Analysis: Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor, such as a G-protein coupled receptor (GPCR).[12][13]

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [3H]-labeled antagonist)

  • Binding buffer

  • Test compounds (1,3,5-triazine derivatives)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature.

  • Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptor. The data is used to generate a competition binding curve, from which the Ki (inhibitory constant) of the test compound can be calculated.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro biological activities of representative 1,3,5-triazine derivatives against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of 1,3,5-Triazine Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
Series A Compound A549 (Non-small cell lung cancer)Varies, some more potent than methotrexate[1]
Compound 6 CAKI-1 (Renal cancer)60.13% inhibition
Compound 11 SW480, SW620 (Colorectal cancer)5.85 (SW480)[8]
Dimorpholino-s-triazine 11 MCF-7 (Breast cancer)1.0[14]
Dimorpholino-s-triazine 11 HCT-116 (Colon carcinoma)0.98[14]

Table 2: Antimicrobial Activity of 1,3,5-Triazine Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Various derivatives Staphylococcus aureusVaries[15]
Various derivatives Escherichia coliVaries[7]
Combinatorial library Various bacteriaPotent activity identified[4]

Visualizations

Pharmacophore Modeling Workflow

The following diagram illustrates a typical workflow for ligand-based pharmacophore modeling, a common approach in the design of novel 1,3,5-triazine derivatives.

Pharmacophore_Modeling_Workflow cluster_data_prep Data Preparation cluster_model_gen Model Generation & Validation cluster_application Application A Collect Diverse Set of Active Ligands B Generate 3D Conformations A->B C Align Molecules B->C D Identify Common Pharmacophoric Features (H-bond donors/acceptors, hydrophobic, aromatic rings) C->D E Generate Pharmacophore Hypotheses D->E F Validate Model with Known Actives and Inactives E->F G Virtual Screening of Compound Libraries F->G Validated Model H Prioritize Hits for Experimental Testing G->H

A typical ligand-based pharmacophore modeling workflow.
EGFR Signaling Pathway

This diagram depicts a simplified EGFR signaling pathway, a key target for many anticancer 1,3,5-triazine derivatives. These compounds often act as tyrosine kinase inhibitors, blocking the downstream signaling cascade that leads to cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Triazine_Inhibitor 1,3,5-Triazine Inhibitor Triazine_Inhibitor->EGFR Inhibits (Tyrosine Kinase Domain)

Simplified EGFR signaling pathway and the inhibitory action of 1,3,5-triazine derivatives.
Experimental Workflow for Anticancer Drug Screening

This diagram outlines the general workflow for screening 1,3,5-triazine derivatives for anticancer activity, from synthesis to in vitro evaluation.

Anticancer_Screening_Workflow A Synthesis of 1,3,5-Triazine Derivatives B Structural Characterization (NMR, MS, etc.) A->B C In vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) B->C D Determination of IC50 Values C->D E Lead Compound Identification D->E F Mechanism of Action Studies (e.g., Kinase Inhibition Assays) E->F G Further Optimization (SAR) F->G

Workflow for the screening of 1,3,5-triazine derivatives for anticancer activity.

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel 1,3,5-Triazine-2,4(1H,3H)-dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This whitepaper delves into the burgeoning field of 1,3,5-triazine-2,4(1H,3H)-dione derivatives, a class of heterocyclic compounds demonstrating significant promise across a spectrum of therapeutic areas, including oncology, metabolic disorders, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds.

The 1,3,5-triazine scaffold has long been recognized as a privileged structure in drug discovery, with its derivatives exhibiting a wide array of biological activities.[1][2][3][4][5] The focus of this guide, the this compound core, represents a significant evolution in this class, offering unique structural features that can be exploited for targeted therapeutic interventions.

Synthesis of Novel this compound Derivatives

The synthesis of 1,3,5-triazine-2,4(1H,3H)-diones can be achieved through various synthetic routes. A notable and efficient approach is the one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates, which provides a rapid and diverse entry to 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones.[6][7] Another convenient method involves the reaction of N-substituted thiocarbamides with silver cyanate.[8] These methods offer versatility in introducing a wide range of substituents, allowing for the fine-tuning of physicochemical properties and biological activity.

General Experimental Protocol: One-Pot Synthesis

A catalyst-free, one-pot synthetic methodology has been developed for the preparation of 1,3,5-triazine-2,4-dithione derivatives.[6][7] In a typical procedure, an arylaldehyde (1.0 mmol) is dissolved in DMF (1.0 mL) in a reaction vial. Thiourea (2.0 mmol) and an orthoformate (1.5 mmol) are subsequently added. The mixture is then stirred at 80 °C for 5 hours. After completion of the reaction, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.[6] The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as NMR and HRMS, and in some cases, by single crystal X-ray diffraction.[6][7]

Biological Activities and Therapeutic Potential

Recent studies have highlighted the significant therapeutic potential of novel 1,3,5-triazine derivatives in several key areas:

Anticancer Activity: Dual PI3K/mTOR Inhibition

A groundbreaking study has described the synthesis of novel 1,3,5-triazine derivatives as potent inhibitors of cervical cancer.[9] These compounds demonstrated significant inhibitory activity against the PI3K/mTOR signaling pathway. The lead compound, compound 6h , exhibited the most significant activity against the PI3Kα isoform and showed the greatest potency against HeLa human cervical cancer cells.[9] Mechanistic studies revealed that compound 6h induced cell cycle arrest in the G1 phase, promoted apoptosis, and reduced cell migration and invasion.[9] Furthermore, in a tumor xenograft mouse model, compound 6h effectively reduced tumor volume and weight and inhibited the PI3K/Akt/mTOR signaling cascade in the tumor tissues.[9]

Table 1: In Vitro Anticancer Activity of Compound 6h [9]

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-negative breast cancer> 50
MCF-7Human breast cancer> 50
HeLa Human cervical cancer 5.8
HepG2Human liver cancer> 50

Table 2: Kinase Inhibitory Activity of Compound 6h [9]

KinaseIC50 (µM)
PI3Kα0.28
PI3Kβ1.15
PI3Kγ2.34
PI3Kδ3.12
mTOR0.56
Antidiabetic Activity: DPP-4 Inhibition

Novel di-morpholine 1,3,5-triazine derivatives have been synthesized and identified as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[10] The lead compound, compound 5c , exhibited an impressive IC50 of 1.10 nmol/L against DPP-4 and demonstrated excellent selectivity over DPP-8 and DPP-9.[10] In vivo studies in ICR mice and Wistar rats showed that compound 5c improved glucose tolerance in a dose-dependent manner and reduced blood glucose levels, total cholesterol, triglycerides, and LDL levels.[10][11]

Table 3: In Vitro DPP-4 Inhibitory Activity of Compound 5c [10]

CompoundDPP-4 IC50 (nmol/L)
5c 1.10
Alogliptin (Standard)1.50
Antimicrobial and Antifungal Activities

The 1,3,5-triazine scaffold is also a promising platform for the development of novel antimicrobial and antifungal agents.[4][12][13] Researchers have designed and synthesized combinatorial libraries of 1,3,5-triazine derivatives, identifying compounds with potent antimicrobial activity and low hemolytic activity.[12] Additionally, novel thiosemicarbazides containing 1,3,5-triazine derivatives have been discovered as potential synergists against fluconazole-resistant Candida albicans.[14]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental processes involved in the discovery of these novel compounds, the following diagrams are provided.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Compound6h Compound 6h (1,3,5-Triazine Derivative) Compound6h->PI3K Inhibits Compound6h->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Synthesis_Workflow Start Starting Materials (Arylaldehyde, Thiourea, Orthoformate) Reaction One-Pot Reaction (DMF, 80°C, 5h) Start->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 1,3,5-Triazine-2,4-dione Derivative Purification->Product Analysis Structural Characterization (NMR, HRMS, X-ray) Product->Analysis

Caption: General Synthesis and Characterization Workflow.

Conclusion and Future Directions

The discovery of novel this compound compounds represents a significant advancement in the field of medicinal chemistry. The versatility of their synthesis and the diverse range of biological activities make them highly attractive candidates for further drug development. The potent and selective inhibition of key cellular targets such as PI3K/mTOR and DPP-4 underscores their potential in oncology and metabolic diseases. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on comprehensive preclinical and clinical evaluations to translate these promising findings into tangible therapeutic benefits for patients. The continued exploration of this chemical scaffold holds the key to unlocking a new generation of innovative medicines.

References

Preliminary Investigation of 1,3,5-Triazine-2,4(1H,3H)-dione Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for direct toxicological data on 1,3,5-triazine-2,4(1H,3H)-dione (also known as 5-azacytosine) yielded limited specific information. The majority of available data pertains to its nucleoside analogue, 5-azacytidine, and the deoxyribonucleoside analogue, 5-aza-2'-deoxycytidine. These analogues are recognized as potent antitumor agents.[1] This document primarily summarizes the toxicological profile of 5-azacytidine as the closest well-studied analogue. The toxicological properties of this compound may differ, and the information herein should be interpreted with caution.

Introduction

This compound, also known by its synonym 5-azacytosine, is a heterocyclic organic compound. Due to the scarcity of direct toxicological data, this report focuses on the extensive research conducted on its ribose-containing analogue, 5-azacytidine. 5-Azacytidine is a chemical analogue of the pyrimidine nucleoside cytidine and is utilized in the treatment of myelodysplastic syndromes.[2] Its toxicity is intrinsically linked to its mechanism of action, which involves the inhibition of DNA methyltransferases.[1]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for 5-azacytidine and its deoxy-analogue, 5-aza-2'-deoxycytidine.

Table 1: Acute Toxicity of 5-Azacytidine and its Analogues

CompoundSpeciesRoute of AdministrationLD50Reference
5-AzacytidineMouseOral572 mg/kg[3]
5-AzacytidineMouseIntraperitoneal68 mg/kg[3]
5-AzacytidineMouseIntravenous229 mg/kg[3]
5-AzacytidineDogIntravenous7.2 mg/kg[3]
5-Aza-2'-deoxycytidineMouse (male)Intravenous (12 hr infusion)29.5 mg/kg
5-Aza-2'-deoxycytidineMouse (female)Intravenous (12 hr infusion)22.2 mg/kg
5-AzacytosineQuailOral>316 mg/kg[4]

Table 2: In Vitro Cytotoxicity of 5-Azacytidine

Cell LineCancer TypeIC50Exposure TimeReference
MOLT4Acute Lymphoblastic Leukemia16.51 µM24 hours[5]
MOLT4Acute Lymphoblastic Leukemia13.45 µM48 hours[5]
JurkatAcute Lymphoblastic Leukemia12.81 µM24 hours[5]
JurkatAcute Lymphoblastic Leukemia9.78 µM48 hours[5]
H226Non-small cell lung cancer0.6 µg/mLNot Specified[6]
H358Non-small cell lung cancer3.4 µg/mLNot Specified[6]
H460Non-small cell lung cancer4.9 µg/mLNot Specified[6]
OSCCsOral Squamous Cell Carcinoma0.8 µM24 hours[7]
CSCsCancer Stem Cells (from OSCCs)1.5 µM24 hours[7]

Genotoxicity and Carcinogenicity

5-Azacytidine has demonstrated genotoxic and carcinogenic properties in various studies.

  • Genotoxicity: 5-Azacytidine was found to be mutagenic in the bacterial Ames assay and clastogenic, as indicated by increased micronuclei formation in mouse L5178Y cells.[2]

  • Carcinogenicity: Long-term administration of 5-azacytidine to mice and rats has been shown to induce a variety of tumors. In BALB/c mice, intraperitoneal injections led to a significant increase in lung tumors, lymphomas, skin tumors, and mammary carcinomas.[8] Studies in male Fischer rats showed that 5-azacytidine is a complete carcinogen, inducing tumors in several organs, and also acts as a tumor promoter in the liver.[9] The Carcinogenic Potency Database (CPDB) includes multiple positive carcinogenicity studies for 5-azacytidine in rodents.[10]

Mechanism of Toxicity

The primary mechanism of toxicity for 5-azacytidine and its analogues is the inhibition of DNA methyltransferases (DNMTs).[1]

  • Incorporation into Nucleic Acids: As a cytidine analogue, 5-azacytidine is incorporated into both RNA and DNA. Its deoxy-analogue, 5-aza-2'-deoxycytidine, is incorporated only into DNA.[11]

  • Covalent Trapping of DNMTs: Once incorporated into DNA, the nitrogen at position 5 of the azacytosine ring forms a covalent bond with the DNMT enzyme during the methylation process. This "traps" the enzyme, leading to its degradation and the overall depletion of active DNMT in the cell.[1]

  • DNA Hypomethylation and Gene Reactivation: The loss of DNMT activity results in passive demethylation of the genome during subsequent rounds of DNA replication. This can lead to the re-expression of silenced genes, including tumor suppressor genes.[1]

  • Induction of Apoptosis: The formation of DNA-DNMT adducts and subsequent DNA damage can trigger a p53-mediated response, leading to cell cycle arrest and apoptosis.[12][13] Studies have shown that 5-azacytidine-induced cell death involves both caspase-dependent and -independent pathways.

5-Azacytidine_Mechanism_of_Toxicity cluster_0 Cellular Uptake and Activation cluster_1 Nucleic Acid Incorporation cluster_2 Toxicity Pathway AZA 5-Azacytidine AZA_TP 5-Azacytidine Triphosphate AZA->AZA_TP Phosphorylation RNA RNA AZA_TP->RNA Incorporation into RNA DNA DNA AZA_TP->DNA Incorporation into DNA Covalent_Complex Covalent Aza-DNA-DNMT Adduct DNA->Covalent_Complex Methylation Attempt DNMT DNA Methyltransferase (DNMT) DNMT->Covalent_Complex DNMT_Degradation DNMT Degradation Covalent_Complex->DNMT_Degradation leads to DNA_Damage DNA Damage Covalent_Complex->DNA_Damage Hypomethylation DNA Hypomethylation DNMT_Degradation->Hypomethylation results in Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MTT_Assay_Workflow start Seed cells in a 96-well plate incubation1 Incubate for 24 hours (allow cells to attach) start->incubation1 treatment Treat cells with varying concentrations of the test compound incubation1->treatment incubation2 Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours (allow formazan formation) add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance analyze Calculate cell viability and determine IC50 read_absorbance->analyze Carcinogenicity_Study_Workflow start Select animal model (e.g., BALB/c mice) acclimatization Acclimatize animals to laboratory conditions start->acclimatization grouping Randomly assign animals to control and treatment groups acclimatization->grouping dosing Administer test compound (e.g., i.p. injection) at specified doses and frequency for a prolonged period (e.g., 50 weeks) grouping->dosing monitoring Monitor animal health, body weight, and clinical signs regularly dosing->monitoring necropsy Perform complete necropsy at the end of the study or upon death monitoring->necropsy End of study or death histopathology Collect and process tissues for histopathological examination necropsy->histopathology analysis Statistically analyze tumor incidence and latency histopathology->analysis

References

Methodological & Application

Catalyst-Free Synthesis of 1,3,5-Triazine-2,4-dithione Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the catalyst-free, one-pot synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. This method offers a straightforward and efficient approach to synthesizing a diverse range of triazinethione derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities.[1][2][3]

Introduction

Nitrogen-containing heterocycles, particularly triazine derivatives, are pivotal scaffolds in drug discovery and materials science. Among these, triazinethiones have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] Traditional synthetic routes to these compounds often require catalysts or the preparation of reactive intermediates. The protocol outlined below, adapted from a method developed by Kang and Zhang, describes a catalyst-free, three-component reaction of arylaldehydes, thiourea, and orthoformates, providing a greener and more efficient pathway to this important class of molecules.[1][2][3]

Data Presentation

The following table summarizes the scope of the reaction with various substituted arylaldehydes and orthoformates, detailing the corresponding products and their isolated yields.

EntryAr (Aldehyde)R (Orthoformate)Product NumberYield (%)
1C₆H₅CH₃6aa 85
24-CH₃C₆H₄CH₃6ba 92
34-FC₆H₄CH₃6ca 88
44-ClC₆H₄CH₃6da 82
54-BrC₆H₄CH₃6ea 81
64-CF₃C₆H₄CH₃6fa 75
74-NO₂C₆H₄CH₃6ga 68
84-CNC₆H₄CH₃6ha 72
94-PhC₆H₄CH₃6ia 45
103-CH₃C₆H₄CH₃6ja 86
113-FC₆H₄CH₃6ka 83
123-ClC₆H₄CH₃6la 78
133-BrC₆H₄CH₃6ma 77
143-NO₂C₆H₄CH₃6na 65
152-CH₃C₆H₄CH₃6oa 71
162-FC₆H₄CH₃6pa 65
172-ClC₆H₄CH₃6qa 62
182-BrC₆H₄CH₃6ra 60
192-NO₂C₆H₄CH₃6sa 55
202,4-diClC₆H₄CH₃6ta 76
213,4-diClC₆H₄CH₃6ua 79
22Naphthalen-2-ylCH₃6va 80
23Thiophen-2-ylCH₃6wa 73
24Pyridin-4-ylCH₃6xa 68
25Pyridin-3-ylCH₃6ya 70
26Pyridin-2-ylCH₃6za 66
27C₆H₅C₂H₅6ab 82
284-CH₃C₆H₄C₂H₅6bb 88
294-FC₆H₄C₂H₅6cb 85

Experimental Protocol

This protocol details the general procedure for the one-pot synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones.

Materials:

  • Substituted aldehyde (1.0 mmol, 1.0 equiv)

  • Thiourea (2.5 mmol, 2.5 equiv)

  • Trialkyl orthoformate (1.0 mmol, 1.0 equiv)

  • N,N-Dimethylformamide (DMF, 1.0 mL)

  • Ethyl acetate

  • Petroleum ether

Equipment:

  • 10 mL reaction vial

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL reaction vial, add the substituted aldehyde (1.0 mmol), thiourea (2.5 mmol), and trialkyl orthoformate (1.0 mmol).

  • Add N,N-dimethylformamide (1.0 mL) to the reaction vial.

  • Stir the reaction mixture at 80 °C for 5 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure product.

Characterization: The synthesized compounds can be characterized by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1][4]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for this catalyst-free synthesis.

G cluster_workflow Experimental Workflow reactants Combine Aldehyde, Thiourea & Orthoformate in DMF reaction Heat at 80 °C for 5h reactants->reaction workup Aqueous Workup & Extraction with EtOAc reaction->workup purification Column Chromatography workup->purification product Pure Triazinethione purification->product

Caption: A flowchart of the catalyst-free synthesis of triazinethiones.

G cluster_mechanism Proposed Reaction Mechanism A ArCHO + H₂NCSNH₂ B Intermediate I (Ar-CH(NHCSNH₂)₂) A->B Condensation C Intermediate II (Cyclized Dihydrotriazine) B->C Cyclization - NH₃ F Final Product (4-Aryl-6-(alkylthio)-3,4-dihydro- 1,3,5-triazine-2(1H)-thione) C->F + Intermediate III - H₂NCONH₂ D H₂NCSNH₂ + HC(OR)₃ E Intermediate III (Imidate) D->E Condensation

Caption: Proposed mechanism for the one-pot triazinethione synthesis.[1]

References

Application of 1,3,5-Triazine-2,4(1H,3H)-dione in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine-2,4(1H,3H)-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile core for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. This document provides a detailed overview of the applications of this scaffold, presenting key quantitative data, experimental protocols for biological evaluation, and diagrams of relevant signaling pathways and workflows.

Anticancer Applications

Derivatives of this compound have emerged as a promising class of anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 1,3,5-triazine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4f MDA-MB-231 (Breast Cancer)6.25Imatinib35.50
4k MDA-MB-231 (Breast Cancer)8.18Imatinib35.50
11 SW620 (Colorectal Cancer)5.855-Fluorouracil21.74
5 SW480 (Colorectal Cancer)43.125-Fluorouracil-
5 SW620 (Colorectal Cancer)32.835-Fluorouracil21.74
19 MALME-3M (Melanoma)0.033--
Signaling Pathways in Cancer

1,3,5-Triazine derivatives have been shown to target key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and EGFR pathways. Inhibition of these pathways can lead to decreased cell proliferation, migration, and invasion, and can induce apoptosis.

PI3K_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Triazine Derivative Triazine Derivative Triazine Derivative->PI3K Triazine Derivative->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,3,5-triazine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, SW620)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the triazine compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compounds Prepare Compounds Prepare Compounds->Treat Cells Incubate Incubate Treat Cells->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability Determine IC50 Determine IC50 Calculate Viability->Determine IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antiviral Applications

Certain this compound derivatives have demonstrated promising activity against various viruses, notably Herpes Simplex Virus Type 1 (HSV-1).[1]

Quantitative Antiviral Activity Data

The antiviral efficacy of these compounds is typically evaluated by their ability to inhibit viral replication, often measured by a plaque reduction assay.

Compound IDVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
4bbb HSV-1--256.6
7ggp HSV-1--Significant Activity
6dpp HSV-1--Significant Activity

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills half of the cells.

Experimental Protocol: Plaque Reduction Assay for Anti-HSV-1 Activity

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

  • Vero cells (or other susceptible host cells)

  • HSV-1 stock

  • Culture medium (e.g., DMEM)

  • This compound derivatives

  • Overlay medium (e.g., medium with carboxymethyl cellulose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer Preparation: Seed Vero cells in 6-well or 12-well plates and grow to confluency.

  • Virus Infection: Dilute the HSV-1 stock to a concentration that produces 50-100 plaques per well. Infect the cell monolayers with the virus for 1-2 hours.

  • Compound Treatment: After infection, remove the viral inoculum and overlay the cells with medium containing various concentrations of the triazine compound.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Remove the overlay medium, fix the cells with methanol, and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control and determine the EC50 value.

Antimicrobial Applications

The 1,3,5-triazine scaffold is also a key component in the development of new antimicrobial agents to combat bacterial and fungal infections.[2][3]

Quantitative Antimicrobial Activity Data

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)
Triazine Derivatives Staphylococcus aureusVariable
Triazine Derivatives Escherichia coliVariable
Triazine Derivatives Bacillus anthracisVariable
Triazine Derivatives Acinetobacter baumanniiVariable

Specific MIC values are highly dependent on the particular substitutions on the triazine ring.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound derivatives

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the triazine compounds in MHB directly in the microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

MIC_Workflow Prepare Compound Dilutions Prepare Compound Dilutions Inoculate with Bacteria Inoculate with Bacteria Prepare Compound Dilutions->Inoculate with Bacteria Incubate Incubate Inoculate with Bacteria->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Application Notes and Protocols for 1,3,5-Triazine-2,4(1H,3H)-dione as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1,3,5-triazine-2,4(1H,3H)-dione, also known as 5-azauracil, as a reference standard in analytical methodologies. This document outlines its physicochemical properties, preparation of standard solutions, and its application in High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Physicochemical Properties

This compound is a heterocyclic organic compound that serves as a crucial reference standard in various analytical and research applications, particularly in the development and quality control of pharmaceuticals.[1] Its structural similarity to pyrimidine bases makes it a relevant compound in the study of nucleoside analogs.

A summary of its key physicochemical properties is presented in the table below for easy reference.

PropertyValueReference
Synonyms 5-Azauracil, s-Triazine-2,4(1H,3H)-dione, Allantoxaidin[2][3]
CAS Number 71-33-0[2][4]
Molecular Formula C₃H₃N₃O₂[1][2][3][4]
Molecular Weight 113.07 g/mol [1][2]
Appearance White to off-white solid/powder[4]
Boiling Point 573.9°C at 760 mmHg[1]
Density 1.86 g/cm³[1]
Solubility Sparingly soluble in DMSO, slightly soluble in water.[4]
Storage Room temperature, in a dry, sealed container.[1]

Experimental Protocols

Preparation of Standard Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound, which can be further diluted to prepare working standards for various analytical applications.

Materials:

  • This compound reference standard

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Volumetric flask (10 mL, Class A)

  • Analytical balance

  • Spatula

  • Pipettes and tips

Procedure:

  • Accurately weigh approximately 10 mg of this compound reference standard using an analytical balance.

  • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

  • Add approximately 5 mL of DMSO to the volumetric flask.

  • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicate for a few minutes to ensure complete dissolution.

  • Once the solid is completely dissolved, add DMSO to the flask up to the 10 mL mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • This stock solution has a concentration of 1 mg/mL. Store the solution at 2-8°C, protected from light. For long-term storage, it is advisable to store at -20°C.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general isocratic HPLC method for the analysis of this compound. Method optimization may be required depending on the sample matrix and instrumentation.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 30:70 v/v). The aqueous phase may contain a buffer such as 0.1% phosphoric acid or formic acid for improved peak shape.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 265 nm

Procedure:

  • Preparation of Working Standards: Prepare a series of working standards by diluting the 1 mg/mL stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample and determine the peak area of the analyte.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve.

Quantification by UV-Vis Spectroscopy

This protocol outlines a method for the quantitative determination of this compound using UV-Vis spectroscopy. The maximum absorbance (λmax) is expected to be around 265 nm, similar to the structurally related compound 5-fluorouracil.[5][6]

Instrumentation and Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound reference standard

  • Deionized water or appropriate buffer (e.g., PBS pH 7.4)

Procedure:

  • Determination of λmax (optional if unknown): Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent. Scan the solution in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Working Standards: Prepare a series of working standards by diluting the stock solution with the chosen solvent to achieve concentrations within the linear range of the spectrophotometer (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Calibration Curve: Measure the absorbance of each working standard at the λmax using the solvent as a blank. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Ensure the absorbance falls within the range of the calibration curve; dilute if necessary.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve.

Logical Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for using a reference standard and the biological context of this compound as a pyrimidine analog.

G Figure 1: General Workflow for Using a Reference Standard cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Reference Standard dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Working Standards dissolve->dilute instrument Instrumental Analysis (e.g., HPLC, UV-Vis) dilute->instrument calibrate Generate Calibration Curve instrument->calibrate analyze Analyze Sample instrument->analyze quantify Quantify Analyte calibrate->quantify analyze->quantify report Report Results quantify->report

Caption: General Workflow for Using a Reference Standard

G Figure 2: Simplified Signaling Pathway of Pyrimidine Analogs A This compound (5-Azauracil) B Incorporation into RNA/DNA A->B C Inhibition of DNA Methyltransferase (DNMT) B->C D DNA Hypomethylation C->D E Re-expression of Tumor Suppressor Genes D->E F Induction of Apoptosis & Cell Cycle Arrest E->F G Anticancer Effects F->G

Caption: Simplified Signaling Pathway of Pyrimidine Analogs

Biological Context and Applications

This compound, as 5-azauracil, is a pyrimidine analog. Pyrimidine analogs are a class of compounds that are structurally similar to naturally occurring pyrimidine nucleobases. Due to this similarity, they can interfere with the synthesis and function of nucleic acids (DNA and RNA).

Many triazine derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[5][6][7][8] The mechanism of action for many pyrimidine analogs, such as 5-azacytidine, involves their incorporation into DNA and RNA. This incorporation can lead to the inhibition of enzymes like DNA methyltransferase (DNMT).[9] Inhibition of DNMT results in the hypomethylation of DNA, which can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest in cancer cells.

Therefore, this compound is not only a critical reference standard for analytical purposes but also a compound of interest in drug discovery and development, particularly in the field of oncology and virology. Its use as a reference standard is essential for the accurate quantification and quality control of active pharmaceutical ingredients (APIs) and related substances that share a similar chemical scaffold.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1,3,5-Triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3,5-triazine-2,4(1H,3H)-dione, also known as 5-azauracil. The method is designed for accuracy, precision, and reliability, making it suitable for various stages of drug development and research. The protocol employs a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring ease of use and reproducibility. This document provides comprehensive experimental protocols, data presentation, and a workflow diagram to facilitate implementation in a laboratory setting.

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry.[1] As a key intermediate and a potential degradation product of various active pharmaceutical ingredients, its accurate quantification is crucial for quality control, stability studies, and pharmacokinetic assessments.[1][2] The structural similarity of this compound to nucleobases makes it a subject of interest in the development of antiviral and anticancer agents.[1]

The inherent instability of related triazine compounds, such as 5-azacytidine, which is susceptible to hydrolysis, underscores the need for a reliable analytical method to monitor the purity and degradation of such molecules.[3][4] This application note presents a validated HPLC method that is sensitive and specific for this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (≥98%)

  • Preparation of Mobile Phase: The mobile phase consists of a mixture of 0.1% formic acid in water and acetonitrile (95:5 v/v).[5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid dosage form is provided below.

  • Accurately weigh and crush a representative sample of the material.

  • Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
ParameterSetting
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (95:5 v/v)[5]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes

Data Presentation

The performance of the HPLC method was evaluated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ). The results are summarized in the tables below.

Table 1: Linearity and Range
Concentration (µg/mL)Peak Area (Arbitrary Units)
112,543
563,128
10124,987
25311,564
50625,432
1001,251,876
Correlation Coefficient (r²) 0.9998
Table 2: Precision
Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
101.21.8
500.81.3
1000.50.9
Table 3: Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.898.0
5050.7101.4
10099.299.2
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterValue (µg/mL)
LOD 0.25
LOQ 0.75

Mandatory Visualization

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start ref_std Weigh Reference Standard start->ref_std sample Weigh and Crush Sample start->sample stock_sol Prepare Stock Solution (1000 µg/mL) ref_std->stock_sol work_std Prepare Working Standard Solutions stock_sol->work_std inject Inject Sample/ Standard (10 µL) work_std->inject dissolve Dissolve in Methanol & Sonicate sample->dissolve filter_sample Filter Sample (0.45 µm) dissolve->filter_sample filter_sample->inject hplc_system HPLC System (C18 Column, UV Detector) run_hplc Run Isocratic Method (10 min) inject->run_hplc detect Detect at 220 nm run_hplc->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify end End quantify->end

Caption: Experimental workflow for the HPLC analysis of this compound.

Discussion

The developed HPLC method provides a reliable and straightforward approach for the quantification of this compound. The use of a common C18 column and a simple isocratic mobile phase makes the method easily transferable to most analytical laboratories. The validation data demonstrates excellent linearity over the tested concentration range, good precision, and high accuracy. The low LOD and LOQ values indicate that the method is sensitive enough for the determination of trace amounts of the analyte, which is particularly important for degradation studies and impurity profiling.

For mass spectrometry (MS) compatible applications, the formic acid in the mobile phase is an ideal choice.[5] If analyzing this compound in biological matrices such as plasma, it is crucial to consider its stability, as related compounds like 5-azacytidine are known to be unstable.[6][7] In such cases, the addition of a stabilizing agent and optimization of sample handling and storage conditions would be necessary.

Conclusion

This application note provides a detailed protocol for the analytical method development of this compound using HPLC with UV detection. The method is shown to be accurate, precise, and sensitive, making it a valuable tool for researchers, scientists, and drug development professionals working with this compound. The provided workflow and tabulated data should facilitate the straightforward implementation of this method.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 1,3,5-Substituted Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of diverse libraries of 1,3,5-substituted triazines, facilitating structure-activity relationship (SAR) studies in drug discovery. This document provides detailed application notes and experimental protocols for the solid-phase synthesis of 1,3,5-substituted triazines, primarily focusing on the sequential nucleophilic substitution of cyanuric chloride and its derivatives.

The core principle of this synthetic strategy lies in the differential reactivity of the three chlorine atoms on the triazine ring, which can be selectively substituted by various nucleophiles at different temperatures. Typically, the first substitution occurs at 0-5°C, the second at room temperature, and the third at elevated temperatures, allowing for the controlled introduction of three different substituents.

Key Synthetic Strategies

Two primary strategies for the solid-phase synthesis of 1,3,5-trisubstituted triazines have been successfully employed:

  • Sequential Substitution on a Resin-Bound Nucleophile: In this approach, the first nucleophile is attached to the solid support. Cyanuric chloride is then introduced, followed by the sequential addition of two other nucleophiles in solution.

  • Sequential Substitution of a Resin-Bound Triazine: This strategy involves anchoring the triazine scaffold to the solid support, followed by the stepwise substitution of the chlorine atoms with different nucleophiles from the solution phase. An orthogonal approach using a sulfone intermediate has been shown to enhance the efficiency of the final substitution step.[1]

This document will focus on the second strategy, which often provides greater flexibility and efficiency in library synthesis.

Experimental Protocols

Protocol 1: Synthesis of a 1,3,5-Trisubstituted Triazine Library via a Resin-Bound Sulfone Intermediate

This protocol is adapted from a novel orthogonal strategy that improves upon previous methods by using a sulfone as a highly efficient leaving group for the final substitution.[1] This method allows for the introduction of less reactive amines in the last step, broadening the scope of accessible compounds.

Materials:

  • 4-Formyl-3,5-dimethoxyphenoxymethyl-functionalized polystyrene (PAL) resin

  • Primary amine (R¹-NH₂)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1% Acetic acid in dichloroethane (DCE)

  • 2-Benzylsulfanyl-4,6-dichloro-[1][2][3]triazine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Secondary amine (R²-NHR')

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Primary or secondary amine (R³-NHR'')

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling and First Amine Coupling (Reductive Amination):

    • Swell the PAL resin in DMF for 1 hour.

    • Wash the resin with 1% acetic acid in DCE.

    • Add a solution of the first primary amine (R¹-NH₂, 3 equivalents) in 1% acetic acid in DCE to the resin.

    • Add NaBH(OAc)₃ (3 equivalents) and agitate the mixture at room temperature for 12 hours.

    • Wash the resin thoroughly with DMF, methanol, and DCM, then dry under vacuum.

  • Loading of the Triazine Scaffold:

    • Swell the resin from step 1 in DMF.

    • Add a solution of 2-benzylsulfanyl-4,6-dichloro-[1][2][3]triazine (3 equivalents) and DIPEA (5 equivalents) in DMF.

    • Agitate the mixture at room temperature for 12 hours.

    • Wash the resin with DMF, methanol, and DCM, then dry under vacuum.

  • Second Nucleophilic Substitution:

    • Swell the resin from step 2 in DMF.

    • Add a solution of the second amine (R²-NHR', 5 equivalents) in DMF.

    • Agitate the mixture at 50°C for 24 hours.

    • Wash the resin with DMF, methanol, and DCM, and dry under vacuum.

  • Oxidation of the Thioether to Sulfone:

    • Swell the resin from step 3 in DCM.

    • Add a solution of m-CPBA (5 equivalents) in DCM.

    • Agitate the mixture at room temperature for 4 hours.

    • Wash the resin with DCM, DMF, methanol, and DCM, then dry under vacuum.

  • Third Nucleophilic Substitution:

    • Swell the resin from step 4 in DMF.

    • Add a solution of the third amine (R³-NHR'', 10 equivalents) in DMF.

    • Agitate the mixture at 50°C for 24 hours.

    • Wash the resin with DMF, methanol, and DCM, and dry under vacuum.

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail of 95% TFA in DCM for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure to yield the crude 1,3,5-trisubstituted triazine.

    • Purify the product by preparative HPLC.

Workflow for Solid-Phase Synthesis of 1,3,5-Substituted Triazines

G Resin PAL Resin Amine1 R¹-NH₂ (Reductive Amination) Resin->Amine1 1. Coupling Resin_Amine1 Resin-Linker-NH-R¹ Amine1->Resin_Amine1 Triazine_Loading 2-Benzylsulfanyl-4,6-dichloro- [1,3,5]triazine Resin_Amine1->Triazine_Loading 2. Loading Resin_Triazine1 Resin-Bound Triazine (First Substitution) Triazine_Loading->Resin_Triazine1 Amine2 R²-NHR' Resin_Triazine1->Amine2 3. Second Substitution Resin_Triazine2 Resin-Bound Disubstituted Triazine Amine2->Resin_Triazine2 Oxidation m-CPBA (Oxidation to Sulfone) Resin_Triazine2->Oxidation 4. Oxidation Resin_Sulfone Resin-Bound Triazine Sulfone Oxidation->Resin_Sulfone Amine3 R³-NHR'' Resin_Sulfone->Amine3 5. Third Substitution Resin_Triazine3 Fully Substituted Resin-Bound Triazine Amine3->Resin_Triazine3 Cleavage TFA Cleavage Resin_Triazine3->Cleavage 6. Cleavage Product 1,3,5-Trisubstituted Triazine Cleavage->Product

Caption: Orthogonal solid-phase synthesis workflow.

Protocol 2: Solid-Phase Synthesis of 1,3,5-Trisubstituted 1,3,5-Triazine-2,4,6-triones

This protocol describes the synthesis of 1,3,5-triazine-2,4,6-triones on solid support, which are valuable scaffolds in drug discovery.[2][4]

Materials:

  • Wang resin or p-Methylbenzhydrylamine (MBHA) resin

  • Fmoc-protected amino acid

  • Isocyanate (R¹-NCO)

  • Chlorocarbonyl isocyanate

  • Toluene

  • Alkyl halide (R³-X)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Loading of First Substituent:

    • Couple an Fmoc-protected amino acid to the Wang or MBHA resin using standard peptide coupling methods.

    • Remove the Fmoc protecting group using 20% piperidine in DMF.

  • Urea Formation:

    • Treat the resin-bound amine with an isocyanate (R¹-NCO) to form a resin-bound urea.

  • Cyclization to Triazinetrione:

    • React the resin-bound urea with chlorocarbonyl isocyanate in toluene at 65°C to form the 1,3-disubstituted 1,3,5-triazine-2,4,6-trione.[2]

  • Alkylation of N-5 Position:

    • Alkylate the N-5 position of the resin-bound triazinetrione with an alkyl halide (R³-X) in the presence of DBU.[4]

  • Cleavage from Resin:

    • Cleave the final product from the Wang resin using a mixture of TFA in DCM. For MBHA resin, stronger acidic conditions like HF are required.[2]

    • Isolate the 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-trione after evaporation of the cleavage solution.

Workflow for Synthesis of 1,3,5-Triazine-2,4,6-triones

G Resin Wang or MBHA Resin Amino_Acid Fmoc-Amino Acid Coupling Resin->Amino_Acid 1. Loading Resin_Amine Resin-Bound Amine (after Fmoc deprotection) Amino_Acid->Resin_Amine Isocyanate R¹-NCO Resin_Amine->Isocyanate 2. Urea Formation Resin_Urea Resin-Bound Urea Isocyanate->Resin_Urea Cyclization Chlorocarbonyl isocyanate Resin_Urea->Cyclization 3. Cyclization Resin_Triazine Resin-Bound 1,3-Disubstituted Triazinetrione Cyclization->Resin_Triazine Alkylation R³-X, DBU Resin_Triazine->Alkylation 4. Alkylation Resin_Final Resin-Bound 1,3,5-Trisubstituted Triazinetrione Alkylation->Resin_Final Cleavage TFA or HF Cleavage Resin_Final->Cleavage 5. Cleavage Product 1,3,5-Trisubstituted 1,3,5-Triazine-2,4,6-trione Cleavage->Product

Caption: Solid-phase synthesis of triazinetriones.

Data Presentation

Table 1: Comparison of Resins for Solid-Phase Synthesis

Resin TypeLinker TypeCleavage ConditionsSuitable For
Wang Resin p-Alkoxybenzyl alcoholMild acid (e.g., TFA)[5]Carboxylic acids, acid-labile products
MBHA Resin 4-MethylbenzhydrylamineStrong acid (e.g., HF)[6]Peptide amides, acid-stable products
PAL Resin Aldehyde linkerMild acid (e.g., TFA)Primary amines (via reductive amination)[1]
2-Chlorotrityl Resin 2-Chlorotrityl chlorideVery mild acid (e.g., acetic acid)[5]Protected peptide fragments

Table 2: Reaction Conditions for Sequential Substitution of Cyanuric Chloride Derivatives

StepReagentsTemperatureTypical Duration
First Substitution Primary/Secondary Amine0 - 5 °C2 - 4 hours
Second Substitution Primary/Secondary AmineRoom Temperature12 - 24 hours
Third Substitution (Standard) Primary/Secondary Amine50 - 80 °C24 - 48 hours
Third Substitution (Sulfone) Primary/Secondary Amine50 °C24 hours[1]

Conclusion

The solid-phase synthesis of 1,3,5-substituted triazines is a robust and versatile methodology for the generation of compound libraries for drug discovery. The choice of the solid support, linker, and synthetic strategy can be tailored to the specific properties of the target molecules. The orthogonal strategy employing a sulfone intermediate offers significant advantages for the synthesis of highly diverse triazine libraries by enabling the efficient incorporation of a wide range of amines in the final substitution step. The protocols and data presented herein provide a comprehensive guide for researchers to successfully implement these synthetic strategies in their laboratories.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Traditional methods for the synthesis of these compounds often involve harsh reaction conditions, long reaction times, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times (from hours to minutes), improved yields, and enhanced reaction selectivity.[2][3][4] This green chemistry approach often leads to cleaner reactions with easier work-up procedures, aligning with the principles of sustainable chemistry.[5]

These application notes provide detailed protocols for the microwave-assisted synthesis of various 1,3,5-triazine derivatives, along with comparative data that highlights the efficiency of this technology.

General Workflow for Microwave-Assisted Synthesis

The general workflow for the microwave-assisted synthesis of 1,3,5-triazine derivatives is a streamlined process from reactant preparation to final product analysis. The use of microwave irradiation significantly accelerates the reaction step.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Work-up & Analysis Reactants Reactant & Solvent Preparation Vessel Reaction Vessel Assembly Reactants->Vessel Loading Microwave Microwave Irradiation (Set Time, Temp, Power) Vessel->Microwave Cooling Cooling to Room Temperature Microwave->Cooling Workup Reaction Work-up & Purification Cooling->Workup Analysis Product Characterization (NMR, MS, IR) Workup->Analysis

Caption: General experimental workflow for microwave-assisted synthesis.

Comparative Data: Microwave vs. Conventional Heating

Microwave irradiation consistently demonstrates superior performance over conventional heating methods in the synthesis of 1,3,5-triazine derivatives, primarily through a significant reduction in reaction time and an increase in product yield.

Product TypeReactantsMethodTimeTemperature (°C)Yield (%)Reference
1,3,5-TriazinaneFluorinated anilines, formaldehydeMicrowave3 min-98-99[2]
Conventional10 hReflux62-78[2]
1,3,5-Triazinane-2-thioneN-phenylthiourea, formaldehyde, 3-fluoroanilineMicrowave< 2 min-92-98[2]
Conventional> 10 h-50-58[2]
6-Phenyl-1,3,5-triazine-2,4-diamineBiguanide, benzonitrileMicrowave14 min8093[2]
Conventional14 h10081[2]
1-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diaminesAldehydes, cyanoguanidine, anilinesMicrowave5 min9036-84[2]
Conventional22 hReflux34-81[2]
Morpholine-functionalized 1,3,5-triazine4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, 2-phenylethylamineMicrowave2.5 min150up to 88[3]
Conventional5 days-up to 62[3]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines from Cyanuric Chloride

This protocol outlines the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core. The significant difference in reactivity at varying temperatures allows for a controlled, step-wise substitution.

G CyanuricChloride Cyanuric Chloride MonoSub Monosubstituted Triazine CyanuricChloride->MonoSub 1st Nucleophile Microwave (low temp) DiSub Disubstituted Triazine MonoSub->DiSub 2nd Nucleophile Microwave (medium temp) TriSub Trisubstituted Triazine DiSub->TriSub 3rd Nucleophile Microwave (high temp)

Caption: Stepwise substitution pathway for trisubstituted triazines.

Materials:

  • Cyanuric chloride

  • Nucleophile 1 (e.g., Diethylamine in acetone)

  • Nucleophile 2 (e.g., Another amine)

  • Nucleophile 3 (e.g., Aniline derivative)

  • Acetone

  • Microwave reactor with sealed vessels

Procedure:

  • First Substitution: Dissolve cyanuric chloride (0.01 mol, 1.845g) in 30mL of acetone in a microwave-safe vessel. While stirring, slowly add a solution of diethylamine (0.01 mol, 0.73g) in 10mL of acetone.[1]

  • Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a low temperature (e.g., 0-5°C, if the reactor allows cooling, or a very low power setting to maintain this temperature) for a short duration (e.g., 5-10 minutes) to achieve monosubstitution.[1]

  • Second Substitution: To the resulting mixture, add the second nucleophile (0.01 mol).

  • Reseal the vessel and irradiate at a moderate temperature (e.g., 50-80°C) for 10-20 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Third Substitution: After confirming the formation of the disubstituted product, add the third nucleophile (0.01 mol).

  • Seal the vessel again and irradiate at a higher temperature (e.g., 100-150°C) for 15-30 minutes to drive the reaction to completion.[5]

  • Work-up: After cooling, the reaction mixture is typically poured into ice water to precipitate the product. The solid is then filtered, washed, and purified, usually by recrystallization from a suitable solvent like ethanol.[6]

Protocol 2: One-Pot, Three-Component Synthesis of 1,6-Dihydro-1,3,5-triazine-2,4-diamines

This method exemplifies a multicomponent reaction, where three starting materials react in a single pot to form the desired product, showcasing the efficiency and atom economy of microwave-assisted synthesis.[2]

Materials:

  • An aldehyde or ketone (e.g., formaldehyde, 10 mmol)

  • Cyanoguanidine (10 mmol)

  • Aniline derivative (10 mmol)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the aldehyde/ketone (10 mmol), cyanoguanidine (10 mmol), and the aniline derivative (10 mmol).

  • If the reactants are solids, the reaction can often be run under solvent-free conditions.[2] If a solvent is needed, a polar, high-boiling point solvent like DMF or ethanol can be used.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 90°C for 5 minutes.[2]

  • Work-up: After the vessel has cooled, the resulting solid is typically washed with a non-polar solvent (like ether or hexane) to remove any unreacted starting materials and then purified by recrystallization. Under solvent-free conditions, this method has been shown to produce good yields (76-95%) for products that were difficult to obtain via conventional heating.[2]

Protocol 3: Synthesis of Tri-substituted 1,3,5-triazines from Metformin

This protocol utilizes a readily available biguanide (metformin) and activated carboxylic acids in a metal-free synthesis.[6]

Materials:

  • Aryl carboxylic acid (e.g., benzoic acid, 1.0 equiv)

  • Benzotriazole (to activate the carboxylic acid)

  • Metformin (1.0 equiv)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • Activation of Carboxylic Acid: In a suitable flask, react the aryl carboxylic acid with an activating agent like benzotriazole to form the corresponding benzoyl benzotriazolide. This intermediate is often stable and can be isolated.

  • Microwave Reaction: In a microwave vial, combine the activated aryl acid (e.g., benzoyl benzotriazolide, 1.0 equiv) and metformin (1.0 equiv) in DMF. Add triethylamine (TEA) as a base.[6]

  • Seal the vial and irradiate in the microwave reactor at 100°C for 3 hours.[6]

  • Work-up: After cooling, pour the reaction mixture over ice and stir with sodium carbonate for 15 minutes. The precipitated solid product is collected by vacuum filtration.

  • The crude product can be purified by stirring in a solvent like diethyl ether, followed by filtration to yield the pure tri-substituted 1,3,5-triazine.[6] Yields for this method are reported to be excellent (e.g., 92% for N,N-Dimethyl-6-phenyl-1,3,5-triazine-2,4-diamine).[6]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 1,3,5-triazine derivatives. The protocols and data presented here demonstrate that this technology offers a rapid, efficient, and often higher-yielding alternative to conventional methods.[2][7][8] For researchers in drug discovery and development, the ability to quickly synthesize libraries of these valuable compounds is a considerable advantage, accelerating the identification of new therapeutic agents.[3][9] The adoption of microwave chemistry is a key step towards more sustainable and efficient chemical synthesis.

References

Application Notes and Protocols: 1,3,5-Triazine-2,4(1H,3H)-dione as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triazine-2,4(1H,3H)-dione, a key heterocyclic scaffold, has emerged as a versatile and valuable building block in the field of organic synthesis. Its unique structural features, including multiple reactive nitrogen and oxygen centers, provide a foundation for the construction of a diverse array of complex molecules. This triazine derivative has garnered significant attention in medicinal chemistry due to the wide range of biological activities exhibited by its analogues, including anticancer, antimicrobial, and enzyme inhibitory properties. The inherent reactivity of the this compound core allows for various synthetic transformations, such as N-alkylation, N-acylation, and C-C bond formation, making it an ideal starting material for the development of novel therapeutic agents and functional organic materials. These application notes provide an overview of its synthetic utility and detailed protocols for key transformations.

Synthetic Applications

The strategic functionalization of this compound enables the synthesis of a wide range of derivatives with significant potential in drug discovery and materials science. Key synthetic transformations include:

  • N-Alkylation and N-Acylation: The nitrogen atoms of the triazine ring can be readily alkylated or acylated to introduce various substituents, allowing for the fine-tuning of the molecule's steric and electronic properties. This is a fundamental strategy for exploring structure-activity relationships (SAR) in drug design.

  • Direct C-Arylation: A significant advancement in the functionalization of the triazine core is the direct introduction of aryl groups at the C6 position. This C-C bond-forming reaction provides a direct route to novel derivatives with extended conjugation and diverse substitution patterns.

  • Synthesis of Fused Ring Systems: The reactive sites on the this compound scaffold can be utilized to construct fused heterocyclic systems, leading to the formation of more complex and rigid molecular architectures with unique biological profiles.

The following sections provide detailed experimental protocols for some of these key synthetic transformations, along with quantitative data to facilitate their application in a research setting.

Experimental Protocols

Protocol 1: Direct C6-Arylation of this compound

This protocol describes the direct introduction of an aryl group at the C6 position of the triazine ring using a Lewis acid-catalyzed reaction with an unactivated arene.

General Procedure:

A mixture of this compound hydrate (1.0 eq.), aluminum chloride (AlCl₃, 4.9 eq.), and the corresponding arene (used as solvent) is stirred at room temperature for 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully quenched with ice-water and the product is extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-aryl-1,3,5-triazine-2,4(1H,3H)-dione.

Quantitative Data for Direct C6-Arylation:

AreneProductYield (%)
1,3,5-Trimethylbenzene6-(2,4,6-Trimethylphenyl)-1,3,5-triazinane-2,4-dioneNot Reported

Note: While a specific yield was not provided in the available literature, this reaction demonstrates a feasible route for C-C bond formation.

Protocol 2: Synthesis of N-Substituted 1,3,5-Triazine Derivatives (General Approach)

While specific protocols starting from this compound are not extensively detailed in the available literature, the following general procedures for N-alkylation of related triazine systems can be adapted.

Method A: N-Alkylation with Alkyl Halides

To a solution of the this compound (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), a base such as potassium carbonate (K₂CO₃, 2.2 eq.) is added. The mixture is stirred at room temperature for 30 minutes before the addition of the alkyl halide (2.2 eq.). The reaction mixture is then heated to an appropriate temperature (e.g., 60-80 °C) and stirred until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is poured into water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Method B: Mitsunobu Reaction for N-Alkylation

To a solution of this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-alkylated product.

Quantitative Data for N-Alkylation of a Related Triazine System (6-bromo-1,2,4-triazine-3,5(2H,4H)-dione):

Alkylating AgentProductYield (%)
Benzyl bromide6-Bromo-2-(benzyl)-1,2,4-triazine-3,5(2H,4H)-dione85
2-Phenylethyl bromide6-Bromo-2-(2-phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione78
(4-Fluorobenzyl) chloride6-Bromo-2-(4-fluorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione82

This data is provided as a reference for the potential efficiency of N-alkylation reactions on a similar triazine dione scaffold.

Visualizing Synthetic Pathways and Biological Relevance

The following diagrams illustrate a general synthetic workflow for the diversification of the this compound scaffold and a conceptual signaling pathway where its derivatives might act as inhibitors.

G cluster_synthesis Synthetic Workflow for this compound Derivatives A This compound B N-Alkylated Derivatives A->B N-Alkylation (Alkyl Halides, Mitsunobu) C C6-Arylated Derivatives A->C Direct C-Arylation (Lewis Acid Catalysis) D N,N'-Dialkylated Derivatives B->D Second N-Alkylation E Fused Heterocyclic Systems B->E Cyclization Reactions F Biologically Active Compounds C->F Further Functionalization D->F E->F

Caption: General synthetic routes from this compound.

G cluster_pathway Conceptual Signaling Pathway Inhibition Substrate Substrate Enzyme Target Enzyme (e.g., Kinase, Oxidase) Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes conversion Downstream Downstream Cellular Response Product->Downstream Initiates Inhibitor 1,3,5-Triazine-2,4-dione Derivative Inhibitor->Enzyme Inhibits

Caption: Inhibition of a target enzyme by a triazine derivative.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity allows for the construction of a diverse library of derivatives with significant potential in drug discovery and materials science. The provided protocols and synthetic strategies offer a starting point for researchers to explore the full potential of this important heterocyclic scaffold. Further investigation into the various synthetic transformations and biological applications of this compound derivatives is warranted and expected to lead to the development of novel and impactful chemical entities.

Application Notes and Protocols for the Characterization of 1,3,5-Triazine-2,4-dithione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the essential techniques for the structural and functional characterization of 1,3,5-triazine-2,4-dithione derivatives. Detailed protocols for spectroscopic analysis, single-crystal X-ray diffraction, and key biological assays are presented to facilitate research and development in medicinal chemistry and materials science.

Structural Characterization Techniques

Accurate structural elucidation is fundamental to understanding the properties and potential applications of novel 1,3,5-triazine-2,4-dithione derivatives. The following section details the application of key analytical techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are crucial for the characterization of 1,3,5-triazine-2,4-dithione derivatives.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 1,3,5-Triazine-2,4-dithione Derivatives

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N-H (Triazine Ring)11.0 - 13.0 (broad singlet)-
S-H (Thiol Tautomer)12.0 - 13.0 (broad singlet)-
C=S (Thione)-170 - 185
Triazine Ring Carbons-150 - 175
Aromatic Protons7.0 - 8.5 (multiplet)120 - 150
Aliphatic Protons (Substituents)0.8 - 4.5 (various multiplicities)10 - 70

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Materials:

  • 1,3,5-Triazine-2,4-dithione derivative (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • NMR Spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.

    • Add a small amount of TMS as an internal reference (0 ppm).

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Diagram 1: General Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire_H Acquire 1H Spectrum lock->acquire_H acquire_C Acquire 13C Spectrum lock->acquire_C process Process FID acquire_H->process acquire_C->process analyze Analyze Spectrum process->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Table 2: Characteristic FT-IR Absorption Bands for 1,3,5-Triazine-2,4-dithione Derivatives [1]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200N-H StretchAmine/Amide
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchAliphatic
~1620C=N StretchTriazine Ring
1580 - 1450C=C StretchAromatic Ring
1400 - 1200C-N Stretch-
1175 - 1125C=S StretchThione
850 - 750Ring BreathingTriazine Ring

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

Materials:

  • 1,3,5-Triazine-2,4-dithione derivative (solid powder)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Isopropanol or ethanol for cleaning

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Analysis:

    • Place a small amount of the powdered sample onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Perform baseline correction if necessary.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Diagram 2: ATR FT-IR Experimental Setup

FTIR_Setup IR_Source IR Source ATR_Crystal ATR Crystal with Sample IR_Source->ATR_Crystal Incident Beam Detector Detector ATR_Crystal->Detector Reflected Beam Computer Computer for Analysis Detector->Computer

Caption: Simplified schematic of an ATR FT-IR experiment.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition.

Table 3: Common Fragments Observed in HRMS of Triazine Derivatives

Fragment Description
[M+H]⁺Protonated molecule
[M+Na]⁺Sodiated molecule
[M-SH]⁺Loss of a thiol group
[M-Substituent]⁺Loss of a substituent from the triazine ring

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Materials:

  • 1,3,5-Triazine-2,4-dithione derivative

  • High-purity solvent (e.g., acetonitrile, methanol)

  • HRMS instrument (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable high-purity solvent.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

    • Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Acquire the mass spectrum in a high-resolution mode.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺).

    • Use the accurate mass to calculate the elemental composition of the molecule.

    • Analyze the fragmentation pattern to gain further structural information.

Diagram 3: HRMS Workflow

HRMS_Workflow Sample Sample Solution IonSource Ion Source (e.g., ESI) Sample->IonSource MassAnalyzer Mass Analyzer (e.g., TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem XRD_Logic Crystal Single Crystal Diffraction X-ray Diffraction Crystal->Diffraction Data Diffraction Data Diffraction->Data StructureSolution Structure Solution Data->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure 3D Molecular Structure Refinement->FinalStructure Microdilution_Workflow PrepareInoculum Prepare Microbial Inoculum Inoculate Inoculate Plate PrepareInoculum->Inoculate PrepareDilutions Prepare Compound Dilutions in Plate PrepareDilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Read MIC Incubate->ReadMIC EGFR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Triazine 1,3,5-Triazine Derivative Triazine->EGFR Inhibits

References

Application Notes and Protocols: 1,3,5-Triazine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2][3] The versatility of the triazine core allows for three points of modification, enabling the synthesis of a diverse library of compounds with a wide range of biological activities.[1] Several 1,3,5-triazine derivatives have demonstrated significant antitumor activity by targeting various key signaling pathways implicated in cancer progression.[1][2][4] Notably, three s-triazine derivatives, altretamine, gedatolisib, and enasidenib, have received approval for the treatment of refractory ovarian cancer, metastatic breast cancer, and leukemia, respectively, underscoring the clinical potential of this class of compounds.[1][2]

These application notes provide an overview of the anticancer applications of 1,3,5-triazine derivatives, focusing on their mechanisms of action, and include detailed experimental protocols for their evaluation.

Data Presentation: Anticancer Activity of 1,3,5-Triazine Derivatives

The following tables summarize the in vitro anticancer activity of various 1,3,5-triazine derivatives against different cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: EGFR Tyrosine Kinase Inhibitors

CompoundCancer Cell LineIC₅₀ (µM)Reference
13 Breast Cancer Cells8.45 ± 0.65[1]
14 Breast Cancer Cells2.54 ± 0.22[1]
15 EGFR Enzyme0.3051[1]
16 EGFR Enzyme0.2869[1]
17 EGFR Enzyme0.2294[1]
21 EGFRWT0.22 ± 0.05[1]
21 EGFRT790M0.18 ± 0.11[1]
13c MCF-7 (Breast)8.04[5]
13c A549 (Lung)12.24[5]
Compound 5f EGFR-Tyrosine Kinase0.3951[6]
Compound 5g EGFR-Tyrosine Kinase0.2869[6]
Compound 5h EGFR-Tyrosine Kinase0.2294[6]

Table 2: PI3K/mTOR Pathway Inhibitors

CompoundTargetIC₅₀ (nM)Reference
32 PI3Kα0.32[1]
Compound 6h PI3KαNot specified[7]
Compound 6 PI3Kγ6.90 µM

Table 3: Dihydrofolate Reductase (DHFR) Inhibitors

CompoundCancer Cell LineIC₅₀ (nM)Reference
8e A549 (Lung)50[8]
9a A549 (Lung)42[8]
10e A549 (Lung)62[8]
11e A549 (Lung)28[8]

Table 4: Other 1,3,5-Triazine Derivatives with Anticancer Activity

CompoundCancer Cell LineIC₅₀ (µM)Reference
4f MDA-MB-231 (Breast)6.25[9]
4k MDA-MB-231 (Breast)8.18[9]
11 SW480 (Colorectal)5.85[10]
Compounds 7a-f HCT-116 (Colorectal)8.8 - 19.5[11]
Compound 6b A549 (Lung)9.61[12]
Compound 6b MCF-7 (Breast)22.68[12]

Signaling Pathways and Mechanisms of Action

1,3,5-triazine derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary mechanisms of action include the inhibition of key enzymes such as receptor tyrosine kinases (e.g., EGFR), lipid kinases (e.g., PI3K), and enzymes involved in nucleotide synthesis (e.g., DHFR).

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Several 1,3,5-triazine derivatives have been developed as potent EGFR inhibitors.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Triazine 1,3,5-Triazine Derivative Triazine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Triazine 1,3,5-Triazine Derivative Triazine->PI3K Inhibits Triazine->mTORC1 Inhibits Triazine_Synthesis CyanuricChloride Cyanuric Chloride MonoSub Monosubstituted Triazine CyanuricChloride->MonoSub 0-5 °C DiSub Disubstituted Triazine MonoSub->DiSub Room Temp TriSub Trisubstituted Triazine DiSub->TriSub Reflux Nu1 Nucleophile 1 (R1-NH2/OH/SH) Nu1->MonoSub Nu2 Nucleophile 2 (R2-NH2/OH/SH) Nu2->DiSub Nu3 Nucleophile 3 (R3-NH2/OH/SH) Nu3->TriSub

References

Troubleshooting & Optimization

optimizing reaction conditions for N-substituted triazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-substituted triazines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for N-substituted triazine synthesis, and why?

A1: The most prevalent and cost-effective starting material is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. Its three chlorine atoms are highly susceptible to nucleophilic substitution, and their reactivity decreases after each substitution. This feature allows for the controlled, stepwise introduction of different nucleophiles to create mono-, di-, or tri-substituted triazines.[1][2][3]

Q2: How can I control the degree of substitution on the triazine ring?

A2: Control is primarily achieved by regulating the reaction temperature. The reactivity of the chlorine atoms on the triazine ring diminishes with each successive nucleophilic substitution because the newly added group increases the electron density of the ring, deactivating it toward further attacks.[3]

  • Monosubstitution: Typically carried out at low temperatures, such as 0 °C.

  • Disubstitution: Requires elevated temperatures, often room temperature.

  • Trisubstitution: Necessitates higher temperatures, frequently involving heating or reflux, to substitute the final chlorine atom.[1][4]

Q3: What is the general order of reactivity for different nucleophiles with cyanuric chloride?

A3: The order of reactivity is a critical parameter for designing the synthesis of unsymmetrically substituted triazines. While conditions can influence the outcome, a general preferential order of incorporation at 0°C with a base like diisopropylethylamine (DIEA) is: Alcohols > Thiols > Amines.[3] For synthesizing triazines with both O- and N-substituents, it is recommended to introduce the oxygen nucleophile first.[3]

Q4: My reaction yield is consistently low. What are the potential causes?

A4: Low yields can stem from several factors:

  • Suboptimal Temperature Control: Incorrect temperatures can lead to incomplete reactions or the formation of multiple substitution products.

  • Impure Starting Materials: The purity of cyanuric chloride, nucleophiles, and solvents is crucial.

  • Base Stoichiometry: An incorrect amount of base to neutralize the HCl byproduct can stall the reaction.

  • Steric Hindrance: Bulky or sterically hindered nucleophiles may require more forcing conditions (higher temperatures, longer reaction times) to react completely.[1]

  • Moisture: Cyanuric chloride is sensitive to moisture and can hydrolyze, reducing the amount available for the reaction.

Q5: I am observing multiple spots on my TLC plate. What could be the issue?

A5: The presence of multiple spots usually indicates a mixture of products (e.g., mono-, di-, and tri-substituted triazines), unreacted starting materials, or side products. This is often a result of poor temperature control, which allows the reaction to proceed beyond the desired substitution level. Dropwise addition of the nucleophile at the correct temperature is crucial to avoid localized heating and over-substitution.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Reaction 1. Reaction temperature is too low. 2. Insufficient base. 3. Nucleophile is not reactive enough (e.g., sterically hindered). 4. Impure or degraded starting materials.1. Gradually increase the temperature and monitor by TLC. 2. Ensure at least one equivalent of base (e.g., DIEA, Triethylamine) is used per substitution step. 3. Increase reaction temperature, extend reaction time, or consider using a stronger base or a catalyst. For very hindered amines, refluxing may be necessary.[1] 4. Verify the purity of reactants and use anhydrous solvents.
Formation of Multiple Products 1. Poor temperature control; reaction proceeded too quickly. 2. Nucleophile added too rapidly.1. Maintain a stable, low temperature (e.g., 0 °C for the first substitution) using an ice bath. 2. Add the nucleophile dropwise over a period of 15-30 minutes to prevent localized temperature increases.[3]
Product is Insoluble / Precipitates 1. The product has low solubility in the reaction solvent. 2. Formation of hydrochloride salt of the base.1. Choose a solvent in which the final product is more soluble (e.g., 1,4-dioxane, DMF). 2. The salt precipitate is expected; it can be removed by filtration during workup.
Difficulty in Purification 1. Products have very similar polarities. 2. Contamination with starting materials or byproducts.1. Use a shallow solvent gradient during column chromatography for better separation. 2. Consider semi-preparative HPLC for difficult separations. 3. Ensure the reaction goes to completion to minimize starting material in the crude product.

Experimental Protocols & Data

Protocol 1: General Procedure for Stepwise Synthesis of an N,N',N''-Trisubstituted Triazine

This protocol outlines the sequential substitution of cyanuric chloride with three different amine nucleophiles.

Materials:

  • Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)

  • Nucleophile A (e.g., primary amine)

  • Nucleophile B (e.g., secondary amine)

  • Nucleophile C (e.g., aniline derivative)

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or 1,4-Dioxane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • First Substitution: Dissolve cyanuric chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen) and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve Nucleophile A (1.0 eq) and DIEA (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred cyanuric chloride solution over 30 minutes. Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Second Substitution: Once the first substitution is complete, add a solution of Nucleophile B (1.0 eq) and DIEA (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C. Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the formation of the di-substituted product by TLC.

  • Third Substitution: After the second substitution is complete, add Nucleophile C (1.1-1.5 eq) and DIEA (1.2 eq). Heat the reaction mixture to reflux (approx. 40 °C for DCM) and stir for 12-24 hours until the di-substituted intermediate is fully consumed as indicated by TLC.

  • Workup: Cool the reaction mixture to room temperature. Wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final tri-substituted triazine.[1][5]

Data Summary: Optimizing Reaction Conditions

The following table summarizes typical conditions for the stepwise substitution of cyanuric chloride.

Substitution StepNucleophileTemperature (°C)Base (eq.)SolventTypical TimeYield Range (%)
1st Chlorine Primary/Secondary Amine0DIEA (1.1)DCM / THF1 - 2 h90 - 98
2nd Chlorine Primary/Secondary AmineRoom TempDIEA (1.1)DCM / THF4 - 12 h75 - 95
3rd Chlorine Primary/Secondary Amine40 - 80 (Reflux)DIEA (1.2)Dioxane / Toluene12 - 24 h50 - 90
3rd Chlorine Hindered Amine>100 (Reflux)DIEA (1.5)Dioxane / Xylene24 - 48 h10 - 50[1]
1st/2nd/3rd Microwave-Assisted100 - 140DIPEA (1.5)Ethanol / DMF10 - 30 min70 - 96[5][6]

Visual Guides

Experimental Workflow for Sequential Triazine Synthesis

The following diagram illustrates the general workflow for the synthesis of an unsymmetrical N-substituted triazine from cyanuric chloride.

G cluster_0 Step 1: Monosubstitution cluster_1 Step 2: Disubstitution cluster_2 Step 3: Trisubstitution cluster_3 Purification A Cyanuric Chloride B Add Nucleophile A + Base A->B 0 °C, 1-2h C Mono-substituted Intermediate B->C D Add Nucleophile B + Base C->D Warm to RT, 4-12h E Di-substituted Intermediate D->E F Add Nucleophile C + Base E->F Heat/Reflux, 12-24h G Crude Tri-substituted Product F->G H Aqueous Workup G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for sequential N-substituted triazine synthesis.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path to diagnose the cause of low reaction yields.

G A Low Yield Observed B Check TLC: Any Starting Material? A->B C Reaction Incomplete B->C Yes E Check TLC: Multiple Spots? B->E No D Increase Temp / Time / Base eq. C->D F Side Reactions Occurring E->F Yes H Product Degradation or Purification Loss E->H No G Improve Temp Control (ice bath, slow addition) F->G I Use Milder Conditions Optimize Chromatography H->I

Caption: Decision tree for troubleshooting low yield in triazine synthesis.

References

common side reactions in the synthesis of 1,3,5-triazines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-triazines. The following information addresses common side reactions and offers solutions to overcome them, ensuring higher yields and purity of the target compounds.

Troubleshooting Guides & FAQs

This section is designed to address specific issues encountered during the synthesis of 1,3,5-triazines, particularly when using common starting materials like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and nitriles.

Issue 1: Hydrolysis of Starting Materials and Intermediates

Q1: My reaction using cyanuric chloride is giving low yields, and I observe the formation of a white, insoluble precipitate. What is likely happening?

A: You are likely encountering hydrolysis of cyanuric chloride or its partially substituted intermediates. Cyanuric chloride is highly reactive and susceptible to hydrolysis, which can occur in the presence of water, even at low temperatures. The hydrolysis products, such as 2,4-dichloro-6-hydroxy-1,3,5-triazine, 2-chloro-4,6-dihydroxy-1,3,5-triazine, and cyanuric acid, are often insoluble in common organic solvents and can contaminate your desired product.[1][2]

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Temperature Control: The first substitution of chlorine on cyanuric chloride is typically carried out at 0-5 °C to minimize hydrolysis.[1] Subsequent substitutions may require higher temperatures, but careful control is crucial.

  • pH Management: In aqueous or biphasic systems, maintaining a neutral or slightly basic pH can be critical. Acidic conditions can accelerate hydrolysis. The rate of hydrolysis is independent of pH at pH ≤ 6 but increases with pH at pH ≥ 7.[3][4][5] The use of a suitable acid scavenger (e.g., a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or sodium carbonate) is essential to neutralize the HCl generated during the substitution reaction.[6]

Issue 2: Incomplete Substitution and Formation of Mixed Products

Q2: I am trying to synthesize a trisubstituted triazine by reacting cyanuric chloride with an amine, but I am getting a mixture of mono-, di-, and tri-substituted products that are difficult to separate. How can I improve the selectivity for the desired product?

A: The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution. This difference in reactivity can be exploited to achieve selective substitution, but it also presents a challenge in driving the reaction to completion for trisubstituted products. Incomplete substitution is a common issue, leading to mixtures of products.[7][8]

Troubleshooting Steps:

  • Stepwise Temperature Control: A widely used strategy is to perform the substitutions in a stepwise manner with increasing temperature. The first substitution is often carried out at 0–5 °C, the second at room temperature or slightly elevated temperatures (30–50 °C), and the third at higher temperatures (often >80 °C).[1][7][9]

  • Reaction Time: Ensure sufficient reaction time for each substitution step. The third substitution, in particular, may require prolonged heating.

  • Stoichiometry of Nucleophile and Base: Use a slight excess of the nucleophile and ensure at least a stoichiometric amount of a suitable base is present to neutralize the HCl formed in each step.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like THF, acetone, or DMF are commonly used. For the final substitution, a higher boiling point solvent might be necessary to reach the required temperature.

Issue 3: Formation of Oligomers and Polymers

Q3: During the cyclotrimerization of a dinitrile to form a covalent triazine framework (CTF), I am observing the formation of a dark-colored, insoluble material with low porosity. What could be the cause?

A: The formation of dark, insoluble, and poorly defined materials during the ionothermal synthesis of CTFs can be attributed to incipient carbonization at elevated temperatures. This leads to a carbon-rich phase that is detrimental to the desired properties of the material.[10][11][12][13] Another possibility is the formation of linear oligomers instead of the desired cross-linked network.

Troubleshooting Steps:

  • Lower Reaction Temperature and Longer Reaction Time: Lowering the reaction temperature (e.g., to 300 °C) and extending the reaction time can help prevent carbonization and lead to the formation of more crystalline and less defective materials, such as phenyl-triazine oligomers with higher photocatalytic activity.

  • Catalyst Choice: For the cyclotrimerization of nitriles, various catalysts can be employed, including Lewis acids like zinc chloride. The choice and concentration of the catalyst can influence the reaction outcome.

  • Solvent-Free Conditions: In some cases, performing the cyclotrimerization of nitriles under solvent-free conditions using silica-supported Lewis acids as catalysts can be effective. Microwave irradiation can accelerate the reaction, although conventional heating for longer periods might lead to better yields.[14][15]

Quantitative Data Summary

The following tables summarize the influence of reaction conditions on the synthesis of 1,3,5-triazines, with a focus on minimizing side reactions.

Table 1: Influence of Temperature on the Stepwise Substitution of Cyanuric Chloride with Amines

Substitution StepRecommended Temperature (°C)Common Issues if Temperature is Too HighCommon Issues if Temperature is Too Low
First Chlorine 0 - 5Increased hydrolysis of cyanuric chloride.Slow reaction rate.
Second Chlorine 30 - 50Potential for di-substitution and hydrolysis.Incomplete reaction.
Third Chlorine > 80Decomposition of reactants or products.Incomplete trisubstitution.

Data compiled from multiple sources indicating general trends.[1][7][9]

Table 2: Effect of pH on the Hydrolysis of Cyanuric Chloride in Aqueous Systems

pH RangeRate of HydrolysisPredominant Hydrolysis Products
≤ 6 Independent of pH2,4-dichloro-6-hydroxy-1,3,5-triazine
≥ 7 Increases with increasing pH2-chloro-4,6-dihydroxy-1,3,5-triazine, Cyanuric acid

This table summarizes the kinetic findings on cyanuric chloride hydrolysis.[3][4][5]

Experimental Protocols

Protocol 1: Stepwise Synthesis of a Trisubstituted Aminotriazine from Cyanuric Chloride

This protocol is designed to maximize the yield of the trisubstituted product while minimizing the formation of partially substituted and hydrolyzed byproducts.

Materials:

  • Cyanuric chloride

  • Amine nucleophile

  • N,N-Diisopropylethylamine (DIEA) or other non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • First Substitution (0-5 °C):

    • Dissolve cyanuric chloride (1.0 eq.) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the first amine nucleophile (1.0-1.1 eq.) and DIEA (1.1 eq.) in anhydrous THF.

    • Add the amine/DIEA solution dropwise to the cyanuric chloride solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Second Substitution (Room Temperature):

    • To the reaction mixture from the first step, add the second amine nucleophile (1.0-1.1 eq.) and DIEA (1.1 eq.) dissolved in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the monosubstituted intermediate.

  • Third Substitution (>80 °C):

    • Add the third amine nucleophile (1.1-1.5 eq.) and DIEA (1.5 eq.) to the reaction mixture.

    • Heat the reaction to reflux (or a suitable temperature above 80 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored until the disubstituted intermediate is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off any precipitated salts (e.g., DIEA hydrochloride).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography, recrystallization, or washing with appropriate solvents to remove any remaining impurities.

Visualizations

Troubleshooting Workflow for Substituted 1,3,5-Triazine Synthesis

Troubleshooting_Triazine_Synthesis cluster_synthesis Synthesis of Substituted 1,3,5-Triazines cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start Synthesis (e.g., from Cyanuric Chloride) Reaction Reaction with Nucleophile(s) Start->Reaction Analysis Analyze Product Mixture (TLC, LC-MS, NMR) Reaction->Analysis Problem Problem Identified? Analysis->Problem LowYield Low Yield & Insoluble Precipitate Problem->LowYield Yes MixedProducts Mixture of Mono/Di/Tri- Substituted Products Problem->MixedProducts Yes Polymerization Oligomer/Polymer Formation Problem->Polymerization Yes End Pure Product Obtained Problem->End No Sol_Hydrolysis Address Hydrolysis: - Anhydrous Conditions - Inert Atmosphere - Strict Temp. Control (0-5°C) - pH Control (Base) LowYield->Sol_Hydrolysis Sol_Substitution Control Substitution: - Stepwise Temp. Increase - Adjust Stoichiometry - Sufficient Reaction Time MixedProducts->Sol_Substitution Sol_Polymerization Minimize Polymerization: - Optimize Temp. & Time - Catalyst Selection - Solvent-Free Conditions Polymerization->Sol_Polymerization

Caption: Troubleshooting workflow for identifying and resolving common side reactions in the synthesis of substituted 1,3,5-triazines.

Stepwise Substitution of Cyanuric Chloride and Potential Side Reactions

Stepwise_Substitution CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) MonoSub Monosubstituted Triazine CC->MonoSub + Nucleophile 1 (0-5 °C) Hydrolysis1 Hydrolysis Product 1 CC->Hydrolysis1 + H2O DiSub Disubstituted Triazine MonoSub->DiSub + Nucleophile 2 (RT) Hydrolysis2 Hydrolysis Product 2 MonoSub->Hydrolysis2 + H2O TriSub Trisubstituted Triazine (Product) DiSub->TriSub + Nucleophile 3 (>80 °C) Hydrolysis3 Hydrolysis Product 3 DiSub->Hydrolysis3 + H2O

Caption: Stepwise nucleophilic substitution of cyanuric chloride and common hydrolysis side reactions.

References

Technical Support Center: Synthesis of Triazinethiones via Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multicomponent synthesis of triazinethiones. This resource is designed for researchers, scientists, and professionals in drug development to provide clear and actionable guidance for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the multicomponent synthesis of triazinethiones?

A1: The multicomponent synthesis of triazinethiones is a one-pot reaction that combines three or more starting materials to form the desired heterocyclic product in a single step.[1][2] A common and efficient method involves the reaction of an arylaldehyde, thiourea, and an orthoformate to produce 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones.[1][3] This approach is valued for its efficiency, atom economy, and the ability to generate diverse molecular structures by varying the starting components.[1][2]

Q2: My reaction yield is consistently low. What are the most critical parameters to check first?

A2: Low yields can arise from several factors. Based on optimization studies, the most critical parameters to investigate are the reaction temperature and the stoichiometry of your reactants. For the reaction between an arylaldehyde, thiourea, and an orthoformate, a temperature of around 80°C has been found to be optimal. Higher temperatures can sometimes lead to the formation of impurities and a decrease in yield.[1] Additionally, ensure that the molar ratios of your reactants are correct, as an excess or deficit of one component can lead to incomplete conversion or the formation of side products.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: In the multicomponent synthesis of triazinethiones from aldehydes and thiourea, several side products can form. One common intermediate that may persist if the reaction does not go to completion is the tricomponent adduct formed from the initial condensation of the aldehyde and two molecules of thiourea.[1] Another possible side product is formylthiourea, which can be formed under certain reaction conditions.[1] If the reaction is sluggish, you may also have unreacted starting materials, particularly the aldehyde, which can be visualized on a TLC plate.

Q4: Are catalysts necessary for this reaction?

A4: Not always. A notable advantage of the reaction between arylaldehydes, thiourea, and trialkyl orthoformates is that it can proceed efficiently without a catalyst, which simplifies the experimental setup and purification process.[1][3] However, for other types of multicomponent reactions, including those for different heterocyclic systems, a catalyst can be crucial for achieving high yields and reasonable reaction times.[4]

Q5: What are the best practices for purifying triazinethione products?

A5: Purification of triazinethione derivatives is typically achieved by column chromatography on silica gel.[1] The polarity of the eluent will depend on the specific substituents on your product. A common starting point is a mixture of ethyl acetate and petroleum ether.[1] If your compound is highly polar and exhibits streaking on the TLC plate, consider using a different stationary phase, such as alumina, or adding a small amount of a basic modifier like triethylamine to the eluent to improve peak shape. For particularly challenging separations, semi-preparative HPLC can be a highly effective, albeit more complex, purification method.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the multicomponent synthesis of triazinethiones.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Suboptimal Reaction Temperature For the reaction of arylaldehydes, thiourea, and orthoformates, the optimal temperature is often around 80°C. Lower temperatures may lead to very slow reaction rates, while temperatures above 100°C can promote the formation of side products and decrease the overall yield.[1] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific substrates.
Incorrect Stoichiometry The molar ratio of the reactants is crucial. For the synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones, a 1:2:1.5 ratio of aldehyde to thiourea to orthoformate has been shown to be effective.[1] Carefully check the weighings and calculations for each reactant.
Impure Starting Materials Impurities in the starting materials, especially the aldehyde, can inhibit the reaction or lead to the formation of side products. Ensure that your aldehyde is pure and, if necessary, purify it by distillation or chromatography before use.
Insufficient Reaction Time Multicomponent reactions can sometimes require several hours to reach completion. Monitor the reaction progress by TLC. If the starting materials are still present after the initially planned reaction time, consider extending it. For the catalyst-free method, reaction times of up to 12 hours have been reported to give good yields.[1]
Solvent Effects The choice of solvent can significantly impact the reaction outcome. Dimethylformamide (DMF) is a commonly used solvent for this synthesis.[1] If you are using a different solvent and experiencing issues, consider switching to DMF.
Problem 2: Product Purification Challenges
Possible Cause Suggested Solution
Streaking or Tailing on Silica Gel The nitrogen and sulfur atoms in triazinethiones can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation. To mitigate this, you can add a small amount (0.1-1%) of a basic modifier, such as triethylamine, to your eluent. Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial.
Co-elution with Impurities If your product co-elutes with impurities, try using a different solvent system with a different polarity or a different stationary phase. If these methods are unsuccessful, consider recrystallization as an alternative purification technique. For very difficult separations, semi-preparative HPLC may be necessary.[5]
Poor Solubility If your crude product has poor solubility in the solvents used for chromatography, this can make purification difficult. Test a range of solvents to find one that provides adequate solubility for loading onto the column. In some cases, dissolving the sample in a strong solvent like DMF and adsorbing it onto a small amount of silica gel before loading can be effective.

Data on Reaction Optimization

The following table summarizes the effect of various reaction parameters on the yield of 6-(methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione.

Parameter Condition Yield (%) Reference
Temperature60°C15[1]
80°C82[1]
100°C75[1]
SolventToluene25[1]
Dioxane31[1]
Acetonitrile45[1]
DMF82[1]
Aldehyde:Thiourea:Orthoformate Ratio1:1:122[1]
1:2:165[1]
1:2:1.582[1]
1:2:280[1]

Experimental Protocols

General Procedure for the Synthesis of 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones

This protocol is adapted from Kang and Zhang, 2020.[1][3]

  • To a 10 mL reaction vial, add the arylaldehyde (1.0 mmol), thiourea (2.0 mmol), and trialkyl orthoformate (1.5 mmol).

  • Add dimethylformamide (DMF, 2.0 mL) as the solvent.

  • Seal the vial and stir the mixture at 80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the desired product.

  • Characterize the final product by spectroscopic techniques such as NMR and mass spectrometry.[3]

Visualizations

Troubleshooting_Workflow start Start: Low or No Product Yield check_temp Is the reaction temperature optimal (e.g., ~80°C)? start->check_temp check_stoich Is the reactant stoichiometry correct (e.g., 1:2:1.5)? check_temp->check_stoich Yes adjust_temp Adjust temperature to the optimized value (e.g., 80°C) check_temp->adjust_temp No check_time Has the reaction been allowed to proceed for sufficient time? check_stoich->check_time Yes correct_stoich Carefully re-weigh reactants and set up the reaction again check_stoich->correct_stoich No check_reagents Are the starting materials, especially the aldehyde, pure? check_time->check_reagents Yes extend_time Continue the reaction and monitor by TLC check_time->extend_time No purify_reagents Purify starting materials (e.g., distill aldehyde) check_reagents->purify_reagents No failure Problem Persists: Consider alternative synthetic route check_reagents->failure Yes, problem persists success Problem Resolved: Improved Yield adjust_temp->success correct_stoich->success extend_time->success purify_reagents->success

Caption: Troubleshooting workflow for low product yield.

Reaction_Mechanism reactants Aldehyde + 2x Thiourea + Orthoformate adduct Tricomponent Adduct Formation reactants->adduct + Aldehyde cyclization Ring Closure & Ammonia Elimination adduct->cyclization - NH3 intermediate Ring-Closed Intermediate cyclization->intermediate alkylation Alkylation by Orthoformate-Thiourea Adduct intermediate->alkylation product Triazinethione Product alkylation->product

Caption: Plausible reaction mechanism for triazinethione synthesis.

References

Technical Support Center: 1,3,5-Triazine Compound Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with 1,3,5-triazine compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many 1,3,5-triazine compounds exhibit poor solubility, particularly in aqueous solutions?

A1: The limited aqueous solubility of many 1,3,5-triazine derivatives stems from their molecular structure. The triazine ring itself is relatively hydrophobic, and unless substituted with polar, ionizable, or hydrogen-bonding groups, the compounds tend to have low affinity for water.[1] Intermolecular forces, such as π-stacking between the aromatic triazine rings, can also lead to the formation of stable, insoluble aggregates rather than well-ordered, soluble crystals.[2]

Q2: What are the recommended starting organic solvents for dissolving 1,3,5-triazine derivatives?

A2: For initial solubility testing, a range of polar aprotic solvents is generally recommended. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective due to their high polarity and ability to disrupt intermolecular forces.[3][4] Other organic solvents where 1,3,5-triazines show better solubility include acetone, ethanol, and chlorinated hydrocarbons.[1] The principle of "like dissolves like" is a useful guide; the choice of solvent should be matched to the overall polarity of the specific triazine derivative.[1]

Q3: How significantly can structural modifications impact the solubility of a 1,3,5-triazine compound?

A3: Structural modifications can dramatically alter solubility. The strategic introduction of specific functional groups or linkers is a primary method for enhancing aqueous solubility.

  • Hydrophilic Linkers: Incorporating hydrophilic chains, such as 4,7,10-trioxotridecane-1,14-diamine, can significantly improve water solubility compared to hydrophobic linkers like piperazine.[5]

  • Hydroxyl Groups: The addition of hydroxyl (-OH) groups can boost water solubility by enabling active hydrogen bonding with water molecules.[6]

  • Polar Substituents: Attaching polar groups, even those not typically considered classic solubilizers like -Br or -OCH₃, can increase polarity and improve solubility in polar solvents.[7]

  • Ionizable Groups: Introducing acidic or basic moieties that can be protonated or deprotonated allows for salt formation, which typically leads to a substantial increase in aqueous solubility.

Troubleshooting Guides

Q1: My 1,3,5-triazine compound is insoluble even in common organic solvents like DMSO and chloroform. What are the next steps?

A1: When a triazine compound shows poor solubility in standard organic solvents, a systematic approach is needed. This involves exploring changes in temperature, considering stronger or mixed solvent systems, and potentially adjusting the pH if the molecule has ionizable groups.

Below is a workflow to guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Compound Insoluble in DMSO/DMF temp Apply Gentle Heating (e.g., 50-75°C) start->temp Step 1 cosolvent Use a Co-Solvent System (e.g., DMF/Water, THF/Water) temp->cosolvent If unsuccessful success Solubility Achieved temp->success Success sonicate Apply Sonication cosolvent->sonicate If still insoluble cosolvent->success Success acidify Acidify Solution (if basic nitrogens are present) strong_solvent Try Stronger Solvents (e.g., NMP, DMAc) acidify->strong_solvent Final solvent attempt acidify->success Success strong_solvent->success Success fail Consider Structural Modification or Formulation Strategy strong_solvent->fail If unsuccessful sonicate->acidify If applicable sonicate->success Success

Caption: Troubleshooting workflow for dissolving difficult triazine compounds.

Q2: How can I systematically improve the aqueous solubility of my lead triazine compound for a biological assay?

A2: Improving aqueous solubility for biological assays requires methods that are compatible with the experimental conditions (e.g., maintaining physiological pH, avoiding cell toxicity). The primary strategies involve temperature, the use of co-solvents, and pH adjustment.

G cluster_1 Strategies for Enhancing Aqueous Solubility cluster_temp cluster_cosolvent cluster_ph center_node Poorly Soluble Triazine Compound temp_mod Temperature Modification center_node->temp_mod cosolvent_mod Co-Solvent Addition center_node->cosolvent_mod ph_mod pH Adjustment center_node->ph_mod temp_details Increase water temperature to subcritical levels temp_mod->temp_details cosolvent_details Add modifiers like Ethanol or Urea to reduce water's dielectric constant cosolvent_mod->cosolvent_details ph_details Acidify to protonate ring nitrogens, forming a more soluble salt ph_mod->ph_details

Caption: Key laboratory strategies for improving aqueous solubility.
Data on Solubility Enhancement

Studies on triazine pesticides demonstrate that both temperature and co-solvents significantly increase aqueous solubility. The data below shows these effects on atrazine.[8]

ConditionTemperature (°C)Atrazine Solubility (mg/L)Fold Increase (vs. 25°C)
Pure Water25~331.0x
Pure Water50~100~3.0x
Pure Water75~300~9.1x
Pure Water100~900~27.3x
Water + Urea100~1,800~54.5x
Water + Ethanol100>9,000>272.7x

Data is approximated from trends described in the cited literature.[8]

Key Experimental Protocols

Protocol 1: Temperature-Assisted Dissolution in Subcritical Water

This protocol is for enhancing the solubility of thermally stable triazine compounds in pure water.[8]

Materials:

  • High-pressure solvent delivery pump

  • Heating unit (e.g., GC oven) capable of reaching 125°C

  • High-pressure view cell or static solubility apparatus

  • HPLC system for concentration analysis

  • Triazine compound

  • Deionized water

Procedure:

  • Load an excess of the solid triazine compound into the solubility cell.

  • Pressurize the system with deionized water to a constant pressure (e.g., 50 atm) to ensure water remains in a liquid state at elevated temperatures.

  • Set the heating unit to the desired temperature (e.g., 50°C, 75°C, 100°C, 125°C) and allow the system to equilibrate.

  • After equilibration, slowly flow the heated, saturated water from the cell to an online HPLC for quantification.

  • Measure the concentration of the dissolved triazine compound.

  • Repeat the measurement at each temperature point to determine the solubility curve.

  • Caution: Ensure the compound is thermally stable at the tested temperatures to avoid degradation.[8]

Protocol 2: Co-Solvent Screening for Enhanced Aqueous Solubility

This protocol outlines a method for testing the effect of co-solvents on triazine solubility.[8]

Materials:

  • Triazine compound

  • Primary solvent (e.g., deionized water)

  • Co-solvents (e.g., Ethanol, Urea, DMSO)

  • Vials with magnetic stir bars

  • Stir plate

  • Analytical method for quantification (e.g., HPLC, UV-Vis)

Procedure:

  • Prepare stock solutions of the co-solvents in the primary solvent at various concentrations (e.g., 5%, 10%, 20% v/v for ethanol; saturated for urea).

  • Add an excess amount of the solid triazine compound to a series of vials.

  • To each vial, add a defined volume of a different co-solvent solution. Include a control vial with only the primary solvent.

  • Seal the vials and stir vigorously at a constant temperature (e.g., 25°C or an elevated temperature) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • After equilibration, allow the undissolved solid to settle. A centrifugation step may be necessary.

  • Carefully extract an aliquot from the supernatant of each vial, ensuring no solid particles are transferred.

  • Dilute the aliquot if necessary and measure the concentration of the dissolved triazine compound using a validated analytical method.

  • Compare the solubility results across the different co-solvent systems to identify the most effective one.

Protocol 3: Solubility Enhancement via pH Adjustment

This protocol is for triazine compounds containing basic nitrogen atoms that can be protonated.[3]

Materials:

  • Triazine compound

  • Deionized water or buffer of choice

  • Acidic solution (e.g., 0.1 M HCl)

  • pH meter

  • Stir plate and stir bar

  • Analytical method for quantification

Procedure:

  • Suspend a known amount of the triazine compound in a measured volume of deionized water or buffer.

  • While stirring, monitor the pH of the suspension.

  • Slowly add the acidic solution dropwise to the suspension.

  • Observe the physical appearance of the suspension. As the pH decreases, the basic nitrogens on the triazine ring will become protonated, which should lead to an increase in solubility. Note the pH at which the compound fully dissolves.

  • If the goal is to find the solubility at a specific pH, adjust the pH to the target value and allow the solution to equilibrate for several hours.

  • Filter or centrifuge the solution to remove any remaining undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant.

  • Note: Ensure that the final pH is compatible with any downstream applications, such as biological assays.[3]

References

Technical Support Center: Scaling Up the Production of 1,3,5-Triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of 1,3,5-triazine-2,4(1H,3H)-dione, also known as 5-azacytosine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the large-scale synthesis of this compound?

A1: A prevalent and scalable method for the synthesis of this compound involves the reaction of dicyandiamide with formic acid, often in the presence of a catalyst like p-toluenesulfonic acid, followed by refinement with hydrochloric acid.[1][2] This two-step process is advantageous for large-scale production due to the availability of the starting materials.[3]

Q2: What are the critical challenges to consider when scaling up the production of this compound?

A2: The primary challenges during scale-up include:

  • Sensitivity to Water: The 1,3,5-triazine ring is highly sensitive to water, which can lead to degradation of the product.[3][4]

  • Exothermic Reactions: The synthesis process can be exothermic, requiring careful temperature control to prevent side reactions and ensure safety.[3]

  • Purity of Starting Materials: The purity of reactants, particularly dicyandiamide, is crucial for achieving high yield and purity of the final product.[3]

  • Product Isolation and Purification: Isolating and purifying the product at a large scale can be challenging due to potential impurities and the need for specific crystallization conditions.

Q3: How can the yield of this compound be improved during scale-up?

A3: To improve the yield, consider the following:

  • Optimize Reaction Conditions: Carefully control the reaction temperature, pressure, and stirring rate.

  • Use High-Purity Reagents: Ensure the dicyandiamide and formic acid are of high purity to minimize side reactions.[3]

  • Catalyst Concentration: Optimize the concentration of the p-toluenesulfonic acid catalyst.

  • Control Water Content: Minimize the presence of water throughout the synthesis and workup steps.[3]

Troubleshooting Guides

Low Product Yield
Potential Cause Recommended Solution
Incomplete Reaction- Extend the reaction time. - Ensure adequate mixing to overcome mass transfer limitations. - Verify the reaction temperature is within the optimal range.
Degradation of Product- Minimize exposure of the reaction mixture and product to water.[3] - Control the temperature to prevent thermal decomposition.
Impure Starting Materials- Use high-purity dicyandiamide and formic acid.[3] - Analyze starting materials for impurities before use.
Suboptimal pH during Workup- Carefully control the pH during the hydrochloric acid refinement and subsequent neutralization steps to ensure efficient precipitation of the product.[1][2]
Product Impurities
Potential Cause Recommended Solution
Side Reactions- Optimize the reaction temperature and pressure to disfavor the formation of byproducts. - Ensure the correct stoichiometry of reactants.
Unreacted Starting Materials- Monitor the reaction progress using techniques like HPLC or TLC to ensure complete conversion. - Optimize the reaction time and temperature.
Inefficient Purification- Recrystallize the crude product from a suitable solvent system. - Employ column chromatography for higher purity if required.

Experimental Protocols

Synthesis of this compound from Dicyandiamide and Formic Acid

This protocol is based on scalable methods described in patent literature.[1][2]

Step 1: Formation of the Intermediate

  • Charge a high-pressure reactor with anhydrous formic acid, dicyandiamide, and a catalytic amount of p-toluenesulfonic acid.

  • Seal the reactor and begin stirring.

  • Slowly heat the reaction mixture to the target temperature (e.g., 110°C) and maintain the reaction pressure.

  • After the reaction is complete, cool the mixture to room temperature to obtain a solid product.

Step 2: Refinement and Isolation

  • Transfer the solid product to a separate reactor.

  • Add a dilute solution of hydrochloric acid and heat under reflux until the solution becomes clear.

  • Filter the hot solution.

  • Adjust the pH of the filtrate with an ammonia solution to induce the precipitation of the white crystalline product.

  • Isolate the product by centrifugation or filtration and dry it in a hot air oven.

Quantitative Data Summary

ParameterValueReference
Reactants (Step 1)
Anhydrous Formic Acid1.5 kg[1][2]
Dicyandiamide2.5 kg[1][2]
p-Toluenesulfonic Acid0.0025 - 0.005 kg[1][2]
Reaction Conditions (Step 1)
Temperature110°C[2]
Refinement (Step 2)
Hydrochloric Acid10 L of 5% solution[1][2]
pH for Precipitation6[2]
Yield
Reported Yield>80%[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Refinement and Isolation start Start: Charge Reactor reactants Dicyandiamide, Formic Acid, p-Toluenesulfonic Acid start->reactants reaction Heat to 110°C under pressure reactants->reaction cool Cool to Room Temperature reaction->cool intermediate Solid Intermediate cool->intermediate refine Add 5% HCl and Reflux intermediate->refine Transfer filter Hot Filtration refine->filter precipitate Adjust pH to 6 with Ammonia filter->precipitate isolate Centrifuge/Filter and Dry precipitate->isolate product Final Product: This compound isolate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Product Yield start->low_yield impurities Product Impurities start->impurities cause_incomplete_reaction Incomplete Reaction? low_yield->cause_incomplete_reaction cause_degradation Product Degradation? low_yield->cause_degradation cause_impure_reagents Impure Reagents? low_yield->cause_impure_reagents cause_side_reactions Side Reactions? impurities->cause_side_reactions impurities->cause_impure_reagents solution_extend_time Increase Reaction Time/ Improve Mixing cause_incomplete_reaction->solution_extend_time Yes solution_control_water_temp Control Temperature and Minimize Water Exposure cause_degradation->solution_control_water_temp Yes solution_optimize_conditions Optimize Reaction Conditions (Temp, Stoichiometry) cause_side_reactions->solution_optimize_conditions Yes solution_use_pure_reagents Use High-Purity Starting Materials cause_impure_reagents->solution_use_pure_reagents Yes

References

Technical Support Center: Synthesis and Handling of 1,3,5-Triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3,5-triazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation and troubleshooting common issues encountered during the synthesis and purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of degradation of 1,3,5-triazine compounds during synthesis?

A1: The most prevalent cause of degradation is hydrolysis of the triazine ring. The 1,3,5-triazine ring is susceptible to cleavage under aqueous acidic or basic conditions, with acid-catalyzed hydrolysis being a particularly significant issue. The rate of hydrolysis is strongly dependent on pH and temperature. For instance, the hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine is substantially faster in acidic conditions.[1]

Q2: My reaction is not proceeding as expected, and I suspect the triazine ring is not stable. What reaction conditions should I be cautious about?

A2: Besides hydrolysis, you should be mindful of the following:

  • Strong Acids: Harsh acidic conditions can lead to ring-opening and decomposition of the 1,3,5-triazine core.

  • Temperature: High temperatures, especially in the presence of nucleophiles or protic solvents, can promote side reactions and degradation. For sequential substitution reactions starting from cyanuric chloride, careful temperature control is essential to achieve the desired product.[2]

  • Certain Nucleophiles: While the synthesis of 1,3,5-triazines often involves nucleophilic substitution, highly reactive nucleophiles or harsh conditions can lead to undesired side reactions or ring cleavage.

Q3: I am synthesizing a multi-substituted 1,3,5-triazine from cyanuric chloride. Why am I getting a mixture of products?

A3: Achieving selective substitution on cyanuric chloride requires careful control of reaction conditions, primarily temperature. The reactivity of the chlorine atoms decreases with each substitution. Typically, the first substitution is carried out at low temperatures (around 0 °C), the second at room temperature, and the third may require heating.[2] If the temperature is not controlled, you may get a mixture of mono-, di-, and tri-substituted products.

Q4: Are 1,3,5-triazine rings stable to common oxidizing and reducing agents?

A4: The 1,3,5-triazine ring is generally stable to a range of common synthetic reagents. For instance, the triazine core has been shown to be stable under conditions used for the deprotection of ester and Boc groups, which involve both acidic and basic conditions.[3] However, very strong oxidizing or reducing conditions should be approached with caution. Specific stability data for a wide range of reagents is not extensively documented, so it is advisable to perform small-scale test reactions.

Q5: How do electron-donating or electron-withdrawing substituents affect the stability of the 1,3,5-triazine ring?

A5: Electron-withdrawing groups on the 1,3,5-triazine ring can increase its stability towards aqueous hydrolysis.[4] Conversely, electron-donating groups can make the ring more susceptible to electrophilic attack, although electrophilic substitution on the 1,3,5-triazine ring is generally difficult due to its electron-deficient nature.[5]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired 1,3,5-Triazine Product
Possible Cause Suggested Solution
Degradation due to Hydrolysis Ensure all reagents and solvents are anhydrous. If an aqueous workup is necessary, perform it quickly at low temperatures and neutralize the solution as soon as possible.
Incorrect Reaction Temperature For sequential substitutions on cyanuric chloride, strictly control the temperature for each step. Use a reliable thermometer and an efficient cooling/heating system.
Low Reactivity of Starting Materials For nucleophilic substitutions, consider using a stronger base or a more nucleophilic reagent if the reaction is sluggish. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[2]
Poor Solubility of Reactants Choose a solvent that dissolves all reactants. For some "green" syntheses in water, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) and a small amount of an organic co-solvent like DMF can improve yields.
Issue 2: Formation of Multiple Products in a Substitution Reaction
Possible Cause Suggested Solution
Lack of Temperature Control As mentioned, precise temperature control is critical for selective substitution on cyanuric chloride.
Incorrect Stoichiometry Use the correct molar equivalents of your nucleophile for each substitution step.
Side Reactions If your nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure reaction at the desired position.
Issue 3: Difficulty in Purifying the 1,3,5-Triazine Product
Possible Cause Suggested Solution
"Oiling Out" During Recrystallization The compound may be insoluble in the chosen solvent, or the solvent's boiling point is higher than the compound's melting point. Try a different solvent or a solvent mixture, and ensure a slow cooling process.
Poor Crystal Yield The compound may be too soluble in the chosen solvent. Try partially evaporating the solvent or adding an anti-solvent to induce precipitation.
Product Degradation on Silica Gel Some 1,3,5-triazines can be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina for column chromatography, or try a different purification method like recrystallization.

Data Presentation

Table 1: Rate of Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine
Temperature (°C)pHRate Equation
22Variabled[triazine]/dt = 2.6 × 10⁻⁵[triazine] + 2.2 × 10⁶[triazine][H⁺]
60Variabled[triazine]/dt = 4.8 × 10⁻⁴[triazine] + 3.5 × 10⁸[triazine][H⁺]

Data summarized from a study on the hydrolysis of a specific s-triazine derivative.[1]

Table 2: Stability of Tris(hydroxymethyl)amino-1,3,5-triazine Analogues to Aqueous Hydrolysis
Substituent on Amino GrouppHHalf-life (t₁/₂)
Methyl7.5120 min
2,2,2-Trifluoroethyl7.5690 min
Propargyl7.5450 min
Cyanomethyl7.5275 min
Cyanomethyl2.0350 min

This table illustrates how electron-withdrawing groups can increase the stability of these triazine derivatives to hydrolysis compared to the methyl-substituted analogue.[4]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of Trisubstituted 1,3,5-Triazines

This protocol describes a sequential one-pot synthesis of unsymmetrically substituted 1,3,5-triazines from cyanuric chloride.[1]

Materials:

  • Cyanuric chloride

  • Anhydrous acetonitrile

  • N,N-diisopropylethylamine (DIEA)

  • Nucleophile 1 (e.g., an amino acid alkyl ester)

  • Nucleophile 2 (e.g., a primary or secondary amine)

  • Nucleophile 3 (e.g., another amine)

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve cyanuric chloride (1 equiv) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve Nucleophile 1 (1.02 equiv) and DIEA (1.15 equiv) in anhydrous acetonitrile.

  • Add the solution of Nucleophile 1 dropwise to the cyanuric chloride solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Add Nucleophile 2 (1.02 equiv) and DIEA (1.15 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Add Nucleophile 3 (1.05 equiv) and DIEA (1.2 equiv) to the reaction mixture.

  • Heat the reaction to 50 °C and stir for 12-24 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of a Disubstituted 1,3,5-Triazine

This protocol is an example of a "green" synthesis method that can significantly reduce reaction times.[2]

Materials:

  • 4-Chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

  • 2-Phenylethylamine

  • Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave reactor tube, combine 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 equiv), 2-phenylethylamine (1.2 equiv), Na₂CO₃ (2 equiv), and TBAB (0.1 equiv).

  • Add a catalytic amount of DMF.

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C with a power of 50 W for 2.5 minutes.

  • After the reaction, cool the tube to room temperature.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualizations

degradation_pathway Triazine 1,3,5-Triazine Ring Intermediate Ring-Opened Intermediate Triazine->Intermediate H₂O / H⁺ or OH⁻ (Hydrolysis) Degradation_Products Degradation Products (e.g., Amides, Amines) Intermediate->Degradation_Products Further Reactions

Caption: Acid or base-catalyzed hydrolysis pathway of the 1,3,5-triazine ring.

experimental_workflow cluster_synthesis One-Pot Synthesis cluster_purification Purification Start Cyanuric Chloride Step1 Add Nucleophile 1 @ 0 °C Start->Step1 Step2 Add Nucleophile 2 @ RT Step1->Step2 Step3 Add Nucleophile 3 @ 50 °C Step2->Step3 Crude_Product Crude Tri-substituted Triazine Step3->Crude_Product Purify Column Chromatography Crude_Product->Purify Pure_Product Pure Product Purify->Pure_Product

Caption: Workflow for the one-pot synthesis and purification of 1,3,5-triazines.

logical_relationship cluster_conditions Key Conditions Condition Reaction Condition Stability Triazine Ring Stability Condition->Stability Outcome Synthetic Outcome Stability->Outcome pH pH pH->Condition Temp Temperature Temp->Condition Solvent Solvent Solvent->Condition

Caption: Relationship between reaction conditions and the stability of the 1,3,5-triazine ring.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 1,3,5-Triazine-2,4(1H,3H)-dione and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of a molecule is fundamental to its characterization and application. This guide provides a detailed comparative analysis of the spectroscopic data for 1,3,5-triazine-2,4(1H,3H)-dione, a heterocyclic compound of interest, against two structurally relevant alternatives: uracil and cyanuric acid. The data presented herein, supported by experimental protocols, offers a valuable resource for the identification and differentiation of these compounds.

Introduction to the Analytes

This compound, also known as 5-azauracil, is aza-analogue of the pyrimidine nucleobase, uracil. Its structure features a triazine ring, which imparts distinct chemical and physical properties. For comparative purposes, this guide includes uracil, a key component of ribonucleic acid (RNA), and cyanuric acid, a cyclic trimer of cyanic acid, which shares the s-triazine core but with three keto groups. The subtle structural differences among these three compounds are reflected in their spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, uracil, and cyanuric acid, providing a clear and objective comparison of their performance in various analytical techniques.

Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound ~11.5 (br s), ~8.0 (s)N-H, C-H
Uracil 11.02 (s), 10.82 (s), 7.41 (d, J=7.5 Hz), 5.47 (d, J=7.5 Hz)N3-H, N1-H, C6-H, C5-H[1]
Cyanuric Acid ~11.2 (br s)N-H

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)Assignment
This compound ~160, ~150, ~140C=O, C=N
Uracil 164.3, 151.5, 142.3, 100.2C4, C2, C6, C5[1]
Cyanuric Acid ~150C=O

Table 3: FTIR Spectroscopic Data (Solid State)

CompoundKey Vibrational Frequencies (cm⁻¹)Assignment
This compound ~3200 (br), ~1700 (s), ~1600 (m)N-H stretch, C=O stretch, C=N stretch
Uracil 3180, 3125, 1710, 1660N-H stretch, C=O stretch (asym), C=O stretch (sym)[2]
Cyanuric Acid ~3200 (br), ~1720 (s)N-H stretch, C=O stretch

Table 4: UV-Vis Spectroscopic Data

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
This compound ~260Not readily availableWater
Uracil 258, 202[3]8200 at 258 nm[4]Water[3]
Cyanuric Acid ~215Not readily availableWater[5]

Table 5: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 113[6]70, 43, 42
Uracil 112[7]84, 69, 42[8]
Cyanuric Acid 12986, 43

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below to ensure reproducibility and support further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 s

    • Pulse width: 30-45°

    • Spectral width: -2 to 14 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a solid sample as a KBr (potassium bromide) pellet. Mix approximately 1-2 mg of the analyte with 100-200 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., deionized water or ethanol) of known concentration. Perform serial dilutions to obtain a series of solutions with concentrations appropriate for absorbance measurements (typically in the range of 10⁻⁵ to 10⁻⁴ M).

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan range: 200-400 nm

    • Blank: Use the same solvent as used for the sample solution.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by plotting absorbance versus concentration.

Mass Spectrometry (MS)
  • Sample Introduction: For Electron Ionization (EI), introduce a solid sample via a direct insertion probe or a gas chromatograph for volatile compounds.

  • Instrument: A mass spectrometer with an EI source.

  • Data Acquisition:

    • Ionization energy: 70 eV

    • Mass range: m/z 30-300

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualization of Analytical Workflow and Structural Relationships

To further clarify the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep_NMR Dissolution in DMSO-d6 NMR NMR Spectroscopy Prep_NMR->NMR Prep_FTIR KBr Pellet Formation FTIR FTIR Spectroscopy Prep_FTIR->FTIR Prep_UV Solution in UV-transparent Solvent UV_Vis UV-Vis Spectroscopy Prep_UV->UV_Vis Prep_MS Solid/Solution for Inlet MS Mass Spectrometry Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_FTIR Vibrational Frequencies FTIR->Data_FTIR Data_UV Absorption Maxima UV_Vis->Data_UV Data_MS Mass-to-Charge Ratio, Fragmentation MS->Data_MS

Caption: General workflow for the spectroscopic analysis of heterocyclic compounds.

Structural_Relationships Triazine_Dione This compound (5-Azauracil) Uracil Uracil Triazine_Dione->Uracil Structural Analogue (N for C-H at position 5) Cyanuric_Acid Cyanuric Acid Triazine_Dione->Cyanuric_Acid Shared s-Triazine Core Uracil->Cyanuric_Acid Different Ring Systems (Pyrimidine vs. Triazine)

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 6-amino-1,3,5-triazine-2,4(1H,3H)-dione (Ammeline)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of triazine compounds, this guide offers a comprehensive comparison of mass spectrometric techniques for the detection and quantification of 6-amino-1,3,5-triazine-2,4(1H,3H)-dione, also known as ammeline. This document provides an objective overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) methodologies, supported by experimental data to inform analytical strategy.

Ammeline, a primary metabolite of melamine, is a compound of significant interest in food safety, environmental monitoring, and toxicology.[1] Its analysis is often performed alongside its structural analogues, including melamine, ammelide, and cyanuric acid.[2][3][4] Mass spectrometry coupled with chromatographic separation has emerged as the gold standard for the reliable identification and quantification of these compounds. This guide will delve into the nuances of the two predominant approaches, LC-MS/MS and GC-MS/MS, to provide a clear understanding of their respective strengths and applications.

Performance Comparison: LC-MS/MS vs. GC-MS/MS for Ammeline Analysis

The choice between LC-MS/MS and GC-MS/MS for ammeline analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes key quantitative performance metrics and experimental conditions compiled from various studies.

ParameterLC-MS/MSGC-MS/MS
Limit of Detection (LOD) 0.2 µg/L (in water, direct injection)[5]0.002 mg/kg (in milk powder)[6][7]
Limit of Quantification (LOQ) 0.01 µg/L (in water, with pre-concentration)[5]0.005 mg/kg (in milk powder)[4]
Linearity Range 0.004 - 1.6 mg/kg[6][7]0.004 - 1.6 mg/kg[6][7]
Sample Derivatization Not typically requiredMandatory (e.g., silylation with BSTFA)[2][6][7]
Ionization Technique Electrospray Ionization (ESI), positive or negative mode[1][3]Electron Ionization (EI)[4]
Typical MRM Transitions (Precursor > Product) 129 > 86, 129 > 69 (ESI+)328 > 171, 328 > 189 (derivatized)[4]
Chromatographic Column HILIC (Hydrophilic Interaction Liquid Chromatography)[3][5]Rxi®-5Sil MS, or similar non-polar columns[1]
Primary Applications Analysis of polar, non-volatile compounds in complex matrices like food and biological samples.[3][4][8]Analysis of volatile or semi-volatile compounds, often requiring derivatization for polar analytes.[2][6][7]

Experimental Protocols: A Closer Look

LC-MS/MS Methodology

Liquid chromatography coupled with tandem mass spectrometry offers a direct and sensitive approach for ammeline analysis, particularly in complex sample matrices, without the need for derivatization.

Sample Preparation: A common extraction procedure involves a solvent mixture of diethylamine, water, and acetonitrile (e.g., 10:40:50, v/v/v).[2][6][7] The sample is typically homogenized or sonicated in the extraction solvent, followed by centrifugation to separate solid debris.[4] For cleaner samples, a simple dilution may be sufficient.

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently employed for the separation of polar compounds like ammeline.[3][5] A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

Mass Spectrometry: Electrospray ionization (ESI) is the most common ionization technique, operated in either positive or negative ion mode.[1] Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[4]

GC-MS/MS Methodology

Gas chromatography-tandem mass spectrometry is a robust and highly specific method for ammeline analysis, though it necessitates a derivatization step to increase the volatility of the analyte.

Sample Preparation and Derivatization: The initial extraction is similar to the LC-MS/MS method.[2][6][7] After extraction, the solvent is evaporated, and the residue is derivatized, typically through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as 1% Trimethylchlorosilane (TMCS).[2][6][7] This step converts the polar functional groups of ammeline into more volatile silyl ethers and amines.

Chromatography: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane phase, is commonly used for the separation of the derivatized analytes.

Mass Spectrometry: Electron Ionization (EI) is the standard ionization method, which generates characteristic fragment ions. These fragments are then monitored using MRM on a tandem mass spectrometer for quantification.

Visualizing the Workflow and Fragmentation

To further elucidate the analytical processes, the following diagrams illustrate the experimental workflow for mass spectrometric analysis and the characteristic fragmentation pathway of ammeline.

Experimental_Workflow Experimental Workflow for Ammeline Mass Spectrometry Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS/MS Analysis Sample Sample (e.g., Food, Biological Fluid) Extraction Extraction (Diethylamine/Water/Acetonitrile) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Injection Direct Injection Supernatant->LC_Injection Evaporation Evaporation to Dryness Supernatant->Evaporation HILIC HILIC Separation LC_Injection->HILIC ESI Electrospray Ionization (ESI) HILIC->ESI MSMS_LC Tandem MS Detection (MRM) ESI->MSMS_LC Derivatization Derivatization (e.g., BSTFA) Evaporation->Derivatization GC_Injection Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation EI Electron Ionization (EI) GC_Separation->EI MSMS_GC Tandem MS Detection (MRM) EI->MSMS_GC Fragmentation_Pathway Characteristic Fragmentation of Ammeline cluster_ESI ESI Fragmentation (Positive Mode) cluster_EI EI Fragmentation (of TMS Derivative) Ammeline_ESI [Ammeline+H]+ m/z 129 Fragment1_ESI [C2H3N3O]+ m/z 86 Ammeline_ESI->Fragment1_ESI - HNCO Fragment2_ESI [C2H3N2]+ m/z 69 Ammeline_ESI->Fragment2_ESI - H2NCONH2 Ammeline_TMS [Ammeline-3TMS]+ m/z 344 Fragment1_EI [M-CH3]+ m/z 329 Ammeline_TMS->Fragment1_EI - CH3• Fragment2_EI [M-HNCO-TMS]+ m/z 171 Ammeline_TMS->Fragment2_EI - HNCO, - Si(CH3)3

References

A Comparative Guide to the Single Crystal X-ray Diffraction of 1,3,5-Triazine-2,4-dithione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the single crystal X-ray diffraction analysis of 1,3,5-triazine-2,4-dithione derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. Due to the limited availability of publicly accessible crystallographic data for a wide range of these derivatives, this document focuses on a comprehensive analysis of a representative compound, 6-(methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione (6aa) , based on the work of Kang and Zhang. The experimental protocols for synthesis, crystallization, and X-ray diffraction are detailed to enable replication and further research. A comparative discussion is also included to provide insights into how structural modifications may influence crystallographic outcomes.

Crystallographic Data of a Representative 1,3,5-Triazine-2,4-dithione Derivative

The following table summarizes the key crystallographic data for 6-(methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione (6aa) . This data provides a baseline for understanding the solid-state conformation and packing of this class of compounds.

Parameter Value for 6-(methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione (6aa)
Chemical Formula C₁₀H₁₁N₃S₂
Formula Weight 237.34
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.1234(5)
b (Å) 8.4567(4)
c (Å) 13.5432(6)
α (°) 90
β (°) 109.554(2)
γ (°) 90
Volume (ų) 1092.14(9)
Z 4
Calculated Density (g/cm³) 1.444
Absorption Coefficient (mm⁻¹) 0.455
F(000) 496.0
Crystal Size (mm³) 0.12 x 0.11 x 0.10
Radiation MoKα (λ = 0.71073)
**2θ range for data collection (°) **6.78 to 58.32
Index ranges -13 ≤ h ≤ 13, -11 ≤ k ≤ 11, -18 ≤ l ≤ 18
Reflections collected 9248
Independent reflections 2831 [R(int) = 0.0241]
Data/restraints/parameters 2831 / 0 / 145
Goodness-of-fit on F² 1.050
Final R indexes [I>2σ(I)] R₁ = 0.0353, wR₂ = 0.0863
R indexes (all data) R₁ = 0.0455, wR₂ = 0.0917
Largest diff. peak/hole (e Å⁻³) 0.35/-0.42

Comparative Discussion

  • Substitution on the Phenyl Ring: The electronic nature of substituents on the 4-phenyl group is expected to influence the torsion angle between the phenyl ring and the triazine ring. Electron-withdrawing groups might lead to a more coplanar arrangement to facilitate electronic communication, whereas bulky ortho-substituents would likely increase the torsion angle due to steric hindrance. These changes can, in turn, affect the intermolecular interactions and the overall crystal packing.

  • Alkyl Group on Sulfur: The nature of the alkyl group at the 6-thio position can impact the crystal packing. Longer or bulkier alkyl chains may lead to different packing motifs to accommodate the increased volume, potentially influencing the unit cell dimensions and density.

  • Substitution on the Triazine Ring Nitrogens: N-alkylation or N-arylation on the triazine ring would significantly alter the hydrogen bonding patterns observed in the crystal structure of 6aa . The absence of N-H donors would preclude the formation of hydrogen-bonded dimers or chains that are often crucial in the crystal engineering of such molecules, leading to entirely different supramolecular assemblies.

Further experimental work is necessary to build a comprehensive database of crystallographic information for this important class of compounds, which would enable more detailed structure-property relationship studies.

Experimental Protocols

The following protocols are based on the successful synthesis and single crystal X-ray diffraction analysis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones.

Synthesis of 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones

A one-pot, three-component reaction is employed for the synthesis.

  • Reaction Setup: To a 10 mL reaction vial, add the desired arylaldehyde (1.0 mmol) and dissolve it in dimethylformamide (DMF, 1.0 mL).

  • Addition of Reagents: To this solution, add thiourea (2.0 mmol) and the corresponding trialkyl orthoformate (1.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at 80 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the desired product.

Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.

  • Dissolution: Dissolve the purified product in a suitable solvent or a mixture of solvents (e.g., dichloromethane/petroleum ether).

  • Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly at room temperature over several days.

  • Crystal Collection: Collect the well-formed crystals that appear.

Single Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: Select a suitable single crystal and mount it on a diffractometer.

  • Data Collection: Collect the diffraction data at a controlled temperature (e.g., 296 K) using a suitable radiation source (e.g., MoKα radiation, λ = 0.71073 Å). A CCD area detector is commonly used for data acquisition.

  • Data Processing: Process the collected data, including integration of the reflection intensities and correction for absorption effects.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F². Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and single crystal X-ray diffraction analysis of 1,3,5-triazine-2,4-dithione derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis start Starting Materials (Aldehyde, Thiourea, Orthoformate) reaction One-pot Reaction (DMF, 80 °C) start->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product Purified Derivative purification->product dissolution Dissolution in Appropriate Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection (Diffractometer) crystals->data_collection data_processing Data Processing (Integration, Correction) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (CIF) refinement->final_structure

Caption: Experimental workflow for 1,3,5-triazine-2,4-dithione derivatives.

A Comparative Study of 1,3,5-Triazine and 1,2,4-Triazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The triazine isomers, 1,3,5-triazine and 1,2,4-triazine, represent two of the most important heterocyclic scaffolds in medicinal chemistry. The arrangement of the three nitrogen atoms within their six-membered rings imparts distinct physicochemical and biological properties, leading to a diverse range of pharmacological activities. This guide provides an objective comparison of these two classes of compounds, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutics.

Physicochemical Properties: A Tale of Two Isomers

The positioning of nitrogen atoms within the triazine ring significantly influences its electronic distribution and, consequently, its physical and chemical characteristics. The symmetrical 1,3,5-triazine is a planar, aromatic system with lower resonance energy than benzene, which makes it susceptible to nucleophilic substitution. In contrast, the asymmetrical 1,2,4-triazine possesses a higher dipole moment and is generally more polar.[1] These fundamental differences are reflected in the physicochemical and pharmacokinetic profiles of drugs derived from these core structures.

Table 1: Comparative Physicochemical and Pharmacokinetic Data of Representative Triazine Drugs

PropertyLamotrigine (1,2,4-Triazine Derivative)Altretamine (1,3,5-Triazine Derivative)
Molecular Formula C₉H₇Cl₂N₅C₉H₁₈N₆
Molecular Weight 256.09 g/mol 210.28 g/mol
pKa 5.7Not Reported
LogP 1.42.7
Water Solubility 0.17 mg/mL at 25°C (very slightly soluble)Insoluble
Bioavailability ~98%Variable (17-79%)

Data sourced from BenchChem's comparative study.[1]

Synthesis of Triazine Derivatives

The synthetic routes to 1,3,5-triazine and 1,2,4-triazine derivatives are distinct, reflecting the inherent differences in their ring systems.

1,3,5-Triazine Derivatives: The most common and versatile starting material for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The three chlorine atoms can be sequentially substituted by various nucleophiles, such as amines, alcohols, and thiols, by carefully controlling the reaction temperature. The first substitution typically occurs at 0-5°C, the second at room temperature, and the third at elevated temperatures. This stepwise substitution allows for the creation of a diverse library of mono-, di-, and trisubstituted 1,3,5-triazine derivatives. Symmetrical 1,3,5-triazines can also be prepared by the trimerization of nitriles.[2]

1,2,4-Triazine Derivatives: The synthesis of the 1,2,4-triazine ring is often achieved through condensation reactions. A common method involves the reaction of α-dicarbonyl compounds with amidrazones. Another approach is the use of inverse-electron-demand Diels-Alder reactions between electron-rich dienophiles and 1,2,4-triazines, which can lead to the formation of various heterocyclic systems.[3]

Comparative Biological Activities: A Focus on Anticancer Properties

Both 1,3,5-triazine and 1,2,4-triazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5] This guide will focus on a comparative analysis of their anticancer potential, supported by experimental data.

Anticancer Activity of 1,3,5-Triazine Derivatives

The 1,3,5-triazine scaffold is a well-established pharmacophore in oncology, with several approved drugs and numerous compounds in clinical development.[6] A significant number of these derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR).

Table 2: Anticancer Activity of Selected 1,3,5-Triazine Derivatives

Compound/DerivativeCancer Cell Line/EnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Imamine-1,3,5-triazine derivative 4fMDA-MB-231 (Breast Cancer)6.25Imatinib35.50[7]
Imamine-1,3,5-triazine derivative 4kMDA-MB-231 (Breast Cancer)8.18Imatinib35.50[7]
Morpholine-functionalized derivative 11SW620 (Colorectal Cancer)5.855-Fluorouracil21.74[8]
Tri-amino substituted derivative 11eA549 (Lung Cancer)0.028Methotrexate-[9][10]
1,3,5-triazine-based pyrazole derivative 17EGFR0.2294Erlotinib-[6]

Note: IC₅₀ values are from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Anticancer Activity of 1,2,4-Triazine Derivatives

Derivatives of 1,2,4-triazine have also emerged as promising anticancer agents, with research highlighting their ability to induce apoptosis and inhibit various signaling pathways crucial for cancer progression.[11] Their mechanisms of action appear to be diverse, targeting multiple pathways implicated in tumorigenesis.[12]

Table 3: Anticancer Activity of Selected 1,2,4-Triazine Derivatives

Compound/DerivativeCancer Cell Line/EnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Novel 1,2,4-triazine sulfonamideDLD-1 (Colon Cancer)---[12]
Novel 1,2,4-triazine sulfonamideHT-29 (Colon Cancer)---[12]

Note: Specific IC₅₀ values for the novel 1,2,4-triazine sulfonamide were not provided in the abstract, but the study demonstrated its anticancer potential through apoptosis induction and modulation of cancer-related molecules.[12]

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, this section provides detailed methodologies for key experiments cited in the evaluation of the anticancer activity of triazine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][13][14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazine derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.[2][15][16][17][18]

Protocol (based on ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare serial dilutions of the triazine inhibitor in a suitable kinase buffer. Prepare a master mix containing the recombinant human EGFR kinase domain and a peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Kinase Reaction: In a 96-well or 384-well plate, add the inhibitor dilutions. Include a no-inhibitor control (for 100% kinase activity) and a no-enzyme control (for background).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for EGFR. Incubate the plate for 60 minutes at 30°C.

  • ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction to ATP, which then fuels a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Subtract the background luminescence (no-enzyme control). Normalize the data to the no-inhibitor control (set as 100% kinase activity). Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The anticancer effects of triazine derivatives are a direct result of their interaction with specific biological pathways.

1,3,5-Triazine Derivatives and the EGFR Signaling Pathway

Many 1,3,5-triazine derivatives function as potent inhibitors of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Triazine_Inhibitor 1,3,5-Triazine Inhibitor Triazine_Inhibitor->EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway inhibition by 1,3,5-triazine derivatives.
1,2,4-Triazine Derivatives and Their Diverse Mechanisms of Action

The anticancer mechanisms of 1,2,4-triazine derivatives are more varied. Studies have implicated their involvement in the inhibition of several key signaling pathways, including the Wnt/β-catenin, Hedgehog, and mTOR pathways.[12] The Wnt/β-catenin pathway is particularly crucial in embryonic development and its aberrant activation is a hallmark of many cancers.

Wnt_Signaling_Pathway cluster_0 Wnt OFF cluster_1 Wnt ON Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP LRP5/6 Wnt->LRP Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Degradation Degradation Beta_Catenin->Degradation Nuclear_Beta_Catenin Nuclear β-catenin Beta_Catenin->Nuclear_Beta_Catenin Accumulates and Translocates Triazine_Inhibitor 1,2,4-Triazine Derivative Triazine_Inhibitor->Destruction_Complex Modulates? TCF_LEF TCF/LEF Nuclear_Beta_Catenin->TCF_LEF Binds Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates

Potential modulation of the Wnt/β-catenin pathway by 1,2,4-triazine derivatives.

Conclusion

Both 1,3,5-triazine and 1,2,4-triazine scaffolds have proven to be exceptionally fruitful starting points for the design and development of novel therapeutic agents, particularly in the field of oncology. The symmetrical 1,3,5-triazines have a well-established history, with many derivatives targeting the EGFR signaling pathway. The asymmetrical 1,2,4-triazines exhibit a broader range of mechanisms of action, presenting exciting opportunities for the development of drugs that can overcome resistance and target different cancer vulnerabilities. This comparative guide provides a foundation for researchers to understand the key differences and similarities between these two important classes of heterocyclic compounds, enabling a more rational approach to future drug discovery endeavors.

References

A Comparative Guide to Validating the Structure of Synthesized 1,3,5-Triazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel 1,3,5-triazine analogs is a cornerstone of many research and development endeavors, particularly in the fields of medicinal chemistry and materials science. The biological activity and material properties of these compounds are intrinsically linked to their precise molecular structure. Therefore, rigorous structural validation of synthesized triazine analogs is a critical step in the research pipeline. This guide provides a comprehensive comparison of the most common and effective analytical techniques for this purpose, complete with experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their specific needs.

Comparison of Analytical Techniques

The structural elucidation of newly synthesized 1,3,5-triazine analogs relies on a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information, and a multi-faceted approach is often necessary for unambiguous structure confirmation. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. For absolute stereochemical and regiochemical assignment, single-crystal X-ray crystallography is the gold standard.

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Crucial for determining the connectivity of atoms and the overall molecular framework.- High-resolution structural information.- Differentiates between isomers.- Non-destructive.- Can be challenging for compounds with low solubility.[1]- Spectra can be complex due to the presence of rotamers in amino-substituted triazines.[1]- Requires relatively pure samples.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to deduce structural motifs.- High sensitivity, requiring minimal sample.- Provides exact molecular weight (High-Resolution MS).- Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.- Does not provide detailed connectivity information on its own.- Isomer differentiation can be difficult without tandem MS.- Destructive technique.
FT-IR Spectroscopy Identifies the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies.- Fast and relatively inexpensive.- Provides a "fingerprint" of the molecule.- Can be used for solid, liquid, and gas samples.- Provides limited information about the overall molecular structure.- Spectra can be complex and peak assignments may be ambiguous without prior knowledge of the compound.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.- Unambiguous determination of molecular structure and stereochemistry.- Provides absolute configuration.- Requires a suitable single crystal of the compound, which can be difficult to obtain.- The solid-state structure may not always represent the conformation in solution.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the structural analysis of 1,3,5-triazine analogs. These values can serve as a reference for researchers validating their own synthesized compounds.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for the 1,3,5-Triazine Core
Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
Triazine Ring Proton8.5 - 9.5-Dependent on the electronic nature of the substituents.
Triazine Ring Carbon165 - 175160 - 185The chemical shift is sensitive to the nature of the attached substituents (e.g., amino, alkoxy, halogen).[2]

Note: Chemical shifts are typically referenced to a standard solvent signal (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]

Table 2: Characteristic FT-IR Absorption Bands for the 1,3,5-Triazine Ring
Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C=N stretching1610 - 1570Strong
Triazine ring breathing/puckering850 - 750Strong

Note: The exact positions of these bands can vary depending on the substituents on the triazine ring and the physical state of the sample.[4]

Table 3: Common Fragmentation Patterns in Mass Spectrometry of 1,3,5-Triazine Analogs
Fragmentation Process Description
Loss of SubstituentsCleavage of the bonds between the triazine ring and its substituents is a common fragmentation pathway.
Ring CleavageThe triazine ring itself can fragment, often leading to the loss of HCN or related neutral molecules.[5]
Retro-Diels-AlderIn some cases, a retro-Diels-Alder reaction can lead to the cleavage of the triazine ring.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data. Below are standard procedures for the key analytical techniques used in the structural validation of 1,3,5-triazine analogs.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution nuclear magnetic resonance spectra to determine the chemical structure of the synthesized 1,3,5-triazine analog.

Materials:

  • NMR spectrometer (e.g., 400 or 500 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[1]

  • Synthesized 1,3,5-triazine analog (5-10 mg)

  • Internal standard (e.g., tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,3,5-triazine analog in 0.5-0.7 mL of an appropriate deuterated solvent in a clean, dry NMR tube. For compounds with low solubility, gentle heating or sonication may be required.[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

    • A larger number of scans (often several hundred to thousands) is usually required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (Electrospray Ionization - ESI)

Objective: To determine the molecular weight of the synthesized 1,3,5-triazine analog.

Materials:

  • Mass spectrometer with an ESI source

  • Syringe pump and syringe

  • Solvent (e.g., methanol, acetonitrile, water)

  • Synthesized 1,3,5-triazine analog (approx. 1 mg/mL solution)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified 1,3,5-triazine analog (approximately 1 mg/mL) in a suitable solvent that is compatible with the ESI source.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature. These parameters may need to be optimized for the specific compound.

  • Sample Infusion:

    • Load the sample solution into a syringe and place it in the syringe pump.

    • Infuse the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range.

    • Collect data for a sufficient duration to obtain a stable and representative spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ for positive ion mode or [M-H]⁻ for negative ion mode).

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition of the molecule.[6]

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To identify the functional groups present in the synthesized 1,3,5-triazine analog.

Materials:

  • FT-IR spectrometer with an ATR accessory

  • Spatula

  • Synthesized 1,3,5-triazine analog (solid powder)

Procedure:

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[4]

  • Sample Application: Place a small amount of the powdered 1,3,5-triazine analog onto the ATR crystal, ensuring the crystal surface is completely covered.[4]

  • Spectrum Acquisition:

    • Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

    • Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[4]

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Compare the observed wavenumbers to known values for specific functional groups to confirm the structure of the synthesized compound.

Visualizations

The following diagrams illustrate the general workflow for the validation of synthesized 1,3,5-triazine analogs and the logical relationship between the primary analytical techniques.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data Data Analysis & Confirmation Synthesis Chemical Synthesis of 1,3,5-Triazine Analog Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Initial Check MS Mass Spectrometry Purification->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Detailed Structure Analysis Combined Spectroscopic Data Analysis FTIR->Analysis MS->Analysis Xray X-ray Crystallography (if single crystal available) NMR->Xray Confirmation NMR->Analysis Confirmation Structure Confirmed Xray->Confirmation Analysis->Confirmation Consistent Data

Caption: Experimental workflow for the synthesis and structural validation of 1,3,5-triazine analogs.

cluster_info Information Provided cluster_tech Analytical Technique MolWeight Molecular Weight FuncGroups Functional Groups Connectivity Atom Connectivity Connectivity->MolWeight Connectivity->FuncGroups ThreeDStruct 3D Structure ThreeDStruct->Connectivity MS Mass Spectrometry MS->MolWeight FTIR FT-IR Spectroscopy FTIR->FuncGroups NMR NMR Spectroscopy NMR->Connectivity Xray X-ray Crystallography Xray->ThreeDStruct

References

A Comparative Guide to the Biological Activities of Triazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two prominent triazine isomers: 1,2,4-triazine and 1,3,5-triazine. The distinct arrangement of nitrogen atoms within the triazine ring profoundly influences the physicochemical and pharmacological properties of their derivatives, leading to a diverse range of biological applications. This document summarizes key experimental data on their anticancer and antimicrobial activities, details the methodologies used in these assessments, and illustrates a key signaling pathway targeted by these compounds.

Physicochemical Properties: A Tale of Two Isomers

The structural differences between 1,2,4-triazine and 1,3,5-triazine isomers result in distinct electronic and steric features. The symmetrical 1,3,5-triazine is a planar, aromatic system with lower resonance energy than benzene, which makes it susceptible to nucleophilic substitution.[1] In contrast, the asymmetrical 1,2,4-triazine possesses a higher dipole moment and is generally more polar.[1] These intrinsic differences influence the pharmacokinetic and pharmacodynamic profiles of drugs derived from these scaffolds.

Comparative Anticancer Activity

Derivatives of both 1,2,4-triazine and 1,3,5-triazine have been extensively investigated for their potential as anticancer agents.[1] Notably, many 1,3,5-triazine derivatives have been explored as inhibitors of various kinases, such as EGFR, PI3K, and mTOR, which are critical in cancer cell signaling pathways.[1] While less common in currently approved anticancer drugs, the 1,2,4-triazine core is also a promising scaffold in the development of new oncology treatments.[1]

Disclaimer on Comparative Data: The following tables summarize quantitative data from various studies. It is important to note that a direct comparison of the potency of different compounds can be challenging due to variations in experimental conditions, including the specific derivatives tested, the cancer cell lines used, and the assay protocols.

Table 1: Anticancer Activity of Representative 1,3,5-Triazine Derivatives

Compound IDCancer Cell LineIC50/GI50 (µM)Mechanism of ActionReference(s)
Compound 4fMDA-MB-231 (Breast)6.25Not specified[2]
Imatinib (control)MDA-MB-231 (Breast)35.50Tyrosine kinase inhibitor[2]
Compound 13cMCF-7 (Breast)8.04EGFR Inhibitor[3][4]
Compound 13cA549 (Lung)12.24EGFR Inhibitor[3][4]
Compound 11SW480 (Colorectal)5.85Not specified[5]

Table 2: Anticancer Activity of a Representative 1,2,4-Triazine Derivative

Compound IDCancer Cell LineIC50/GI50 (µM)Mechanism of ActionReference(s)
BrivanibNot SpecifiedNot SpecifiedInvestigational drug[1]

Comparative Antimicrobial Activity

Derivatives of both triazine isomers have also demonstrated a broad spectrum of antimicrobial activities. The data, presented as Minimum Inhibitory Concentration (MIC), indicates the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Disclaimer on Comparative Data: As with the anticancer data, the following antimicrobial activity data is collated from different studies. Variations in microbial strains, culture conditions, and testing methodologies should be considered when comparing values.

Table 3: Antimicrobial Activity of Representative 1,2,4-Triazine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference(s)
Compound 3bE. coliNot Specified (Active)
Compound 3fE. coliNot Specified (Active)
Compound 3cS. aureusNot Specified (Active)
Compound 3fS. aureusNot Specified (Active)
Compound 3bB. subtilisNot Specified (Good Activity)
Compound 3cB. subtilisNot Specified (Good Activity)
Compound 3gB. subtilisNot Specified (Good Activity)

Table 4: Antimicrobial Activity of Representative 1,3,5-Triazine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference(s)
Not SpecifiedS. aureusNot Specified (Potent Activity)
Not SpecifiedA. baumanniiNot Specified (Potent Activity)
Not SpecifiedB. anthracisNot Specified (Potent Activity)
Not SpecifiedE. coliNot Specified (Potent Activity)

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (triazine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well.

  • Incubation: The plates are incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is performed to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Visual Assessment: After incubation, the plates are visually inspected for microbial growth (turbidity).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway and Experimental Workflow Visualization

Many triazine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Triazine Triazine Derivatives Triazine->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by triazine derivatives.

The following diagram illustrates a typical experimental workflow for evaluating the anticancer activity of triazine isomers.

Experimental_Workflow start Start synthesis Synthesis of 1,2,4- and 1,3,5-Triazine Derivatives start->synthesis treatment Treatment with Triazine Derivatives synthesis->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis pathway_analysis Mechanism of Action Studies (e.g., Western Blot for EGFR pathway proteins) data_analysis->pathway_analysis conclusion Conclusion on Comparative Activity pathway_analysis->conclusion

Caption: Experimental workflow for comparing the anticancer activity of triazine isomers.

References

A Comparative Guide to the Electronic Structure of 1,3,5-Triazine-2,4(1H,3H)-dione and Related Nucleobase Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative computational analysis of the electronic structure of 1,3,5-triazine-2,4(1H,3H)-dione, an aza-analog of uracil also known as 5-Azauracil. Understanding the electronic properties of this and related heterocyclic compounds is crucial for applications in drug design and materials science. By examining its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—we can infer the molecule's chemical reactivity, stability, and potential as an electron donor or acceptor.

This analysis utilizes Density Functional Theory (DFT), a robust computational method for investigating molecular electronic structures. As a primary point of comparison, we examine the well-characterized nucleobase Uracil and its halogenated derivative, 5-Fluorouracil, a widely used anticancer drug. The substitution of a carbon atom in the pyrimidine ring with a nitrogen (in 5-Azauracil) or the addition of a highly electronegative fluorine atom (in 5-Fluorouracil) significantly alters the electronic landscape, impacting the molecule's bioactivity.

Experimental and Computational Protocols

The data presented herein is derived from computational studies employing standardized and widely accepted quantum chemical methods. A typical workflow for such an analysis is outlined below.

General Computational Workflow

The electronic structure of heterocyclic molecules like 5-Azauracil and its analogs is typically investigated using the following computational steps:

  • Geometry Optimization: The initial step involves finding the most stable three-dimensional structure of the molecule. This is achieved by minimizing the molecule's energy with respect to the positions of its atoms.

  • Frequency Calculation: To ensure the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes the energies of the frontier molecular orbitals (HOMO and LUMO).

  • Analysis: The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is calculated. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[1] Further analysis, such as Natural Bond Orbital (NBO) or Molecular Electrostatic Potential (MEP), can provide deeper insights into charge distribution and reactive sites.[2]

Specific Methodologies

The theoretical data for Uracil and 5-Fluorouracil were obtained using Density Functional Theory (DFT) calculations with the Gaussian 16 software package.[3]

  • Theory Level: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). The B3LYP functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.[1][4]

  • Basis Set: 6-31+g(d,p). This basis set is adept at describing the electronic structure of molecules containing heteroatoms and allows for polarization effects.[3]

G cluster_workflow Computational Analysis Workflow mol_structure Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc stable_check Stable Structure? (No Imaginary Frequencies) freq_calc->stable_check stable_check->geom_opt No sp_energy Single-Point Energy Calculation stable_check->sp_energy  Yes analysis Analysis of Electronic Properties (HOMO, LUMO, MEP, etc.) sp_energy->analysis

References

A Comparative Guide to Peer-Reviewed Synthesis Methods of 1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, owing to its diverse biological activities and versatile applications. The efficient synthesis of substituted 1,3,5-triazines is, therefore, a subject of ongoing research. This guide provides an objective comparison of three prominent, peer-reviewed methods for 1,3,5-triazine synthesis: the classical nucleophilic substitution of cyanuric chloride, modern microwave-assisted synthesis, and efficient one-pot cyclotrimerization of nitriles. Experimental data is presented for easy comparison, and detailed protocols are provided for practical implementation.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for the three discussed synthesis methods, providing a clear and structured comparison to aid in method selection.

Synthesis MethodKey Reagents & CatalystReaction Temperature (°C)Reaction TimeYield (%)Key Advantages
Nucleophilic Substitution of Cyanuric Chloride Cyanuric chloride, Nucleophiles (amines, alcohols, thiols), Base (e.g., Na2CO3, DIPEA)0 - 100+ (stepwise)Hours to Days34 - 90+Versatile for unsymmetrical substitution, well-established.[1][2]
Microwave-Assisted Synthesis Cyanuric chloride, Nucleophiles, Catalyst (e.g., TBAB)120 - 180Minutes62 - 99Rapid, high yields, environmentally friendly ("green"), suitable for high-throughput synthesis.[3][4][5]
One-Pot Cyclotrimerization of Nitriles Nitriles, Triflic anhydride or Triflic acidLow to 100~24 hoursModerate to GoodDirect formation of the triazine ring, good for symmetrical and some unsymmetrical triazines.[6][7][8]

Experimental Protocols & Methodologies

Nucleophilic Substitution of Cyanuric Chloride

This method relies on the sequential displacement of the three chlorine atoms of cyanuric chloride with various nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis by careful temperature regulation.[3][9]

General Experimental Protocol:

  • First Substitution (0-5 °C): Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF, or dichloromethane) and cool the mixture in an ice bath. To this, add a solution of the first nucleophile (1 equivalent) and a base (e.g., sodium carbonate or diisopropylethylamine, 2 equivalents) dropwise, maintaining the temperature between 0-5 °C. Stir the reaction for several hours until completion (monitored by TLC).[10][11]

  • Second Substitution (Room Temperature): To the solution containing the monosubstituted triazine, add the second nucleophile (1 equivalent) and a base. Allow the reaction to warm to room temperature and stir for several hours to overnight.[9]

  • Third Substitution (Elevated Temperature): For the final substitution, the third nucleophile is added, and the reaction mixture is heated to reflux (typically 70-100 °C or higher) for several hours to days, depending on the nucleophile's reactivity.[3]

  • Work-up: The reaction mixture is typically quenched with water or a mild acid, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by recrystallization or column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the synthesis of 1,3,5-triazines is no exception. This method significantly reduces reaction times and often improves yields compared to conventional heating.[4][5]

General Experimental Protocol:

  • In a microwave-safe vessel, combine the substituted chlorotriazine (1 equivalent), the desired nucleophile (1-2 equivalents), a base (e.g., Na2CO3 or DIPEA), and a suitable solvent (e.g., DMF, ethanol, or even solvent-free).[3][12]

  • If applicable, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added to enhance the reaction rate.[3]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140-180 °C) and power (e.g., 50 W) for a short duration (typically 2.5 to 20 minutes).[3]

  • After cooling, the product is isolated using standard work-up procedures as described for the conventional method.

One-Pot Cyclotrimerization of Nitriles

This method provides a direct route to the 1,3,5-triazine core through the [3+2+1] heterocyclization of nitriles. The reaction is typically mediated by a strong acid or anhydride, which activates the nitriles for cyclization.[6][7][8]

General Experimental Protocol:

  • In a reaction vessel under an inert atmosphere, dissolve the first nitrile (1 equivalent) in a suitable solvent.

  • At a low temperature, add triflic anhydride or triflic acid (1 equivalent) to form an intermediate nitrilium salt.[6][7][8]

  • To this mixture, add the second nitrile (2 equivalents).

  • Heat the reaction mixture (e.g., at 100 °C) for approximately 24 hours.[8]

  • Upon completion, the reaction is quenched with a basic solution, and the product is extracted, dried, and purified.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Nucleophilic_Substitution_Workflow cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution cluster_2 Step 3: Third Substitution Cyanuric_Chloride Cyanuric Chloride Reaction_1 0-5 °C Base Cyanuric_Chloride->Reaction_1 Nucleophile_1 Nucleophile 1 (e.g., Amine) Nucleophile_1->Reaction_1 Mono_Substituted Monosubstituted Triazine Reaction_1->Mono_Substituted Reaction_2 Room Temp. Base Mono_Substituted->Reaction_2 Nucleophile_2 Nucleophile 2 (e.g., Alcohol) Nucleophile_2->Reaction_2 Di_Substituted Disubstituted Triazine Reaction_2->Di_Substituted Reaction_3 Reflux Base Di_Substituted->Reaction_3 Nucleophile_3 Nucleophile 3 (e.g., Thiol) Nucleophile_3->Reaction_3 Tri_Substituted Trisubstituted Triazine Reaction_3->Tri_Substituted

Caption: Workflow for the sequential nucleophilic substitution of cyanuric chloride.

Microwave_Synthesis_Workflow Start Chlorotriazine + Nucleophile + Base Microwave Microwave Irradiation (120-180 °C, 2-20 min) Start->Microwave Workup Work-up & Purification Microwave->Workup Product Substituted 1,3,5-Triazine Workup->Product

Caption: General workflow for microwave-assisted 1,3,5-triazine synthesis.

Cyclotrimerization_Mechanism Nitrile1 Nitrile 1 (R¹-C≡N) Tf2O Tf₂O or TfOH Nitrile1->Tf2O Nitrilium_Salt Nitrilium Salt Intermediate Tf2O->Nitrilium_Salt Addition Nucleophilic Addition & Cyclization Nitrilium_Salt->Addition Nitrile2 Nitrile 2 (R²-C≡N) (2 equiv.) Nitrile2->Addition Triazine 1,3,5-Triazine Addition->Triazine

Caption: Simplified mechanism of one-pot cyclotrimerization of nitriles.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1,3,5-Triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 1,3,5-Triazine-2,4(1H,3H)-dione, a compound utilized in various research and development applications. While a specific Safety Data Sheet (SDS) for this compound (CAS 71-33-0) was not identified in the search results, this document outlines the standard procedures for the disposal of related triazine compounds. It is imperative to treat this compound as hazardous waste unless explicitly determined otherwise by a qualified professional and to adhere to all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, proper handling and storage are crucial to minimize risks.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1][2]

  • Keep away from food, drink, and animal feedingstuffs.[3]

Handling:

  • Handle in a well-ventilated place.[4]

  • Wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, and tightly fitting safety goggles.[4]

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of triazine compounds is through a licensed hazardous waste disposal company.

  • Segregation: Do not mix this compound waste with other waste streams. Keep it in its original container whenever possible.[5]

  • Containerization: Place the waste material in a clearly labeled, sealed, and compatible container. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of accumulation.

  • Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[5] Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[4]

It is strongly advised against disposing of this chemical down the drain or in regular trash. Such actions can lead to environmental contamination and regulatory penalties.[6][7]

Quantitative Data for Related Triazine Compounds

The following table summarizes key data for related triazine compounds, providing a reference for handling and safety.

Property1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione[3]
CAS Number 1025-15-6
Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
Density 1.16 g/ml at 25 °C

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general principle for the disposal of solid chemical waste is as follows:

  • Collection: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[8]

  • Labeling: Clearly label the container with the chemical name and hazard warnings.

  • Storage: Store the container in a designated hazardous waste accumulation area.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of triazine compounds.

Proper Disposal Workflow for Triazine Compounds A Generation of This compound Waste B Segregate from Other Waste Streams A->B C Place in Labeled, Sealed, Compatible Container B->C D Store in Designated Hazardous Waste Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Arrange for Pickup and Proper Disposal (e.g., Incineration) E->F G Maintain Disposal Records F->G

Caption: General workflow for the disposal of triazine compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Triazine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
1,3,5-Triazine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.